9-Methoxymyrrhone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h6-8H,4-5H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEOKDCVBGTHJG-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of 9-Methoxymyrrhone?
For Researchers, Scientists, and Drug Development Professionals
The precise chemical identity and structure of "9-Methoxymyrrhone" could not be definitively established through a comprehensive search of publicly available chemical databases and scientific literature. This suggests that "this compound" may be a novel, recently synthesized compound not yet widely documented, a compound known by a different systematic name, or a potential misnomer.
This guide aims to provide a framework for the characterization and analysis of a novel chemical entity, using the query for "this compound" as a case study. It will outline the necessary experimental protocols and data presentation required for a thorough technical whitepaper, in line with the expectations of the scientific and drug development communities.
Section 1: Chemical Structure Elucidation
The foundational step in characterizing any new chemical entity is the unambiguous determination of its chemical structure. The name "this compound" implies a core structure, likely a "myrrhone" scaffold, with a methoxy (B1213986) group at the 9th position. The primary challenge is identifying the base "myrrhone" structure.
1.1. Proposed Investigational Workflow
Should a sample of this compound be available, the following experimental workflow is recommended for structure elucidation.
Figure 1: Experimental workflow for the elucidation of an unknown chemical structure.
1.2. Key Experimental Protocols
A detailed description of the primary techniques for structure determination is provided below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Proton (¹H) NMR: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to record include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.
-
-
Carbon-13 (¹³C) NMR: This provides information on the number and types of carbon atoms in the molecule.
-
Sample Preparation: Use the same sample as for ¹H NMR, though a higher concentration may be required for samples with low solubility or for obtaining spectra in a reasonable time.
-
Data Acquisition: Acquire broadband proton-decoupled ¹³C NMR spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
1.2.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
1.3. Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy interpretation and comparison.
Table 1: Spectroscopic and Physicochemical Data for this compound
| Parameter | Value |
| Molecular Formula | To be determined |
| Molecular Weight | To be determined ( g/mol ) |
| Appearance | To be determined |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): To be determined |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): To be determined |
| HRMS (ESI+) m/z | [M+H]⁺: To be determined (calculated and found) |
| Infrared (cm⁻¹) | To be determined |
| UV-Vis λmax (nm) | To be determined |
Section 2: Potential Biological Activity and Signaling Pathways
Given the lack of information on "this compound," any discussion of its biological activity and associated signaling pathways would be purely speculative. However, if this compound is related to natural products derived from Commiphora myrrha (myrrh), it could potentially exhibit activities such as anti-inflammatory, analgesic, or anti-cancer effects.
2.1. Hypothetical Signaling Pathway Investigation
Should preliminary biological screening indicate a potential anti-inflammatory effect, a logical next step would be to investigate its impact on the NF-κB signaling pathway, a key regulator of inflammation.
Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
2.2. Experimental Protocol: NF-κB Reporter Assay
-
Cell Line: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of "this compound" for 1 hour.
-
Stimulate the cells with a known NF-κB activator (e.g., TNF-α) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Normalize luciferase activity to a control (e.g., cell viability via MTT assay) and calculate the IC₅₀ value for the inhibition of NF-κB activation.
Conclusion
While the chemical structure and properties of "this compound" remain to be determined, this guide provides a comprehensive framework for its potential investigation. The rigorous application of spectroscopic techniques, coupled with systematic biological assays, is essential for the full characterization of any novel chemical entity. The provided workflows, protocols, and data presentation formats represent the standard expected in the fields of chemical research and drug development. Further investigation is contingent on the availability of a physical sample of the compound .
An In-depth Technical Guide on the Natural Sources and Isolation of 9-Methoxymyrrhone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and preliminary biological assessment of 9-Methoxymyrrhone, a sesquiterpenoid of interest for further investigation. The information is compiled and presented to support research and development efforts in natural product chemistry and drug discovery.
Natural Source
This compound is a naturally occurring sesquiterpenoid that has been successfully isolated from the resin of Commiphora opobalsamum , a plant belonging to the Burseraceae family. This genus is well-known for producing oleo-gum resins, commonly referred to as myrrh, which are rich in a diverse array of terpenoids, including monoterpenes, sesquiterpenes, diterpenes, and triterpenes. While the broader class of furanosesquiterpenoids is characteristic of Commiphora species, this compound has been specifically identified as a constituent of C. opobalsamum.
Isolation and Purification Protocol
The isolation of this compound from the resin of Commiphora opobalsamum involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for the separation of sesquiterpenoids from Commiphora resins.
Extraction
A general extraction procedure for obtaining a crude extract enriched with sesquiterpenoids from the resin is as follows:
-
Preparation of Plant Material : The air-dried and powdered resin of Commiphora opobalsamum is the starting material.
-
Solvent Extraction : The powdered resin is subjected to extraction with a suitable organic solvent. A common approach involves maceration or Soxhlet extraction with ethanol (B145695) or methanol (B129727) to ensure the exhaustive extraction of a broad range of compounds.
-
Solvent Partitioning : The resulting crude extract is then typically partitioned between solvents of varying polarities to achieve a preliminary separation of constituents. For instance, the extract can be suspended in a hydroalcoholic solution and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) to yield fractions with different polarity profiles. Sesquiterpenoids like this compound are expected to be concentrated in the less polar fractions, such as the chloroform or ethyl acetate fractions.
Chromatographic Purification
The fraction containing this compound is then subjected to a series of chromatographic steps for its purification.
-
Column Chromatography : The enriched fraction is first separated by column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This step is crucial for obtaining the pure compound.
Structural Elucidation
The definitive structure of this compound is determined through a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra is conducted to establish the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.34 g/mol |
| ¹H-NMR (CDCl₃, 400 MHz) | Data not available in the searched literature. |
| ¹³C-NMR (CDCl₃, 100 MHz) | Data not available in the searched literature. |
| Yield | Specific yield from the starting plant material is not detailed in the available literature. |
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities and the signaling pathways directly modulated by this compound. However, furanosesquiterpenoids isolated from Commiphora species have been reported to exhibit a range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities.
Some studies on crude extracts and other purified compounds from Commiphora have suggested potential mechanisms of action, such as the modulation of inflammatory pathways. For instance, some furanosesquiterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response. The potential involvement of signaling pathways such as the NF-κB pathway is an area for future investigation for this compound.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the isolation of this compound and a hypothetical signaling pathway that could be investigated based on the activities of related compounds.
Unveiling 9-Methoxymyrrhone: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide on the physical and chemical properties of 9-Methoxymyrrhone, a natural sesquiterpene found in Myrrh, has been compiled to serve as an in-depth resource for researchers, scientists, and drug development professionals. This guide provides a structured overview of its chemical identity, and known biological context, and lays the groundwork for future research into its therapeutic potential.
Chemical and Physical Properties
This compound, a sesquiterpenoid isolated from the oleo-gum resin of Commiphora myrrha, possesses a distinct molecular architecture that contributes to its biological activities. The compound has been identified with the CAS number 1809980-22-0 and a molecular formula of C₁₆H₁₈O₃, corresponding to a molecular weight of 258.31 g/mol .[1] Its IUPAC name is (8R)-4-methoxy-1,5,8-trimethyl-6H,7H,8H,9H-naphtho[2,1-b]furan-6-one.
While detailed experimental data on physical properties such as melting and boiling points are not extensively documented in publicly available literature, its classification as a sesquiterpenoid suggests it is likely a viscous oil or a low-melting solid at room temperature. Its solubility is expected to be higher in organic solvents than in water.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (8R)-4-methoxy-1,5,8-trimethyl-6H,7H,8H,9H-naphtho[2,1-b]furan-6-one | MolPort |
| CAS Number | 1809980-22-0 | MCE, DC Chemicals |
| Molecular Formula | C₁₆H₁₈O₃ | MCE, DC Chemicals |
| Molecular Weight | 258.31 g/mol | MCE, DC Chemicals |
| Purity (Typical) | ≥98% (by HPLC) | Chengdu Lemeitian |
| Appearance | Powder | ScreenLib |
| Storage Conditions | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | DC Chemicals |
Spectroscopic Data
The structural elucidation of this compound relies on standard spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), as indicated by commercial suppliers.[2] While specific spectral data from primary research publications remains elusive, the chemical structure suggests characteristic signals that would be observed in ¹H and ¹³C NMR spectra, as well as a distinct fragmentation pattern in MS.
Biological Activity and Potential Signaling Pathways
This compound belongs to the furanosesquiterpenoid class of compounds, which are major constituents of Myrrh and are known to possess a range of biological activities.[1][3] Furanosesquiterpenoids from Commiphora myrrha have been reported to exhibit cytotoxic, anti-inflammatory, antibacterial, and antifungal properties.[4]
The precise mechanism of action for this compound has not been definitively established. However, related furanosesquiterpenoids from Myrrh have been shown to induce apoptosis in cancer cells. This suggests that this compound could potentially modulate signaling pathways involved in cell proliferation and death.
A plausible area of investigation for the mechanism of action of furanosesquiterpenoids like this compound involves pathways that regulate apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be influenced by such compounds.
Figure 1. Generalized apoptotic signaling pathways potentially modulated by this compound.
Experimental Protocols
Isolation of Furanosesquiterpenoids from Commiphora myrrha
A general procedure for the isolation of furanosesquiterpenoids from Myrrh resin involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction: The powdered oleo-gum resin of Commiphora myrrha is extracted with a suitable organic solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol.
-
Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel.
-
Purification: Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions containing compounds with similar Rf values are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure furanosesquiterpenoids.
The workflow for this process is outlined below.
Figure 2. General workflow for the isolation of this compound from Myrrh resin.
Conclusion
This compound represents a promising natural product for further investigation in the field of drug discovery. This technical guide consolidates the currently available information on its physical and chemical properties, providing a valuable starting point for researchers. The elucidation of its specific biological targets and signaling pathways will be crucial in unlocking its full therapeutic potential. Further studies are warranted to isolate and characterize this compound fully, and to explore its pharmacological effects in various disease models.
References
- 1. scispace.com [scispace.com]
- 2. 9-Methymyrrhone CAS No:1809980-22-0, CasNo.1809980-22-0 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 3. Furanosesquiterpenoids of Commiphora myrrha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of variations of furanosesquiterpenoids content of commercial samples of myrrh on their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
An Inquiry Into the Undisclosed: The Case of 9-Methoxymyrrhone
A comprehensive search of publicly available scientific databases and literature has yielded no specific information on a compound designated "9-Methoxymyrrhone." This suggests that the substance may be a novel discovery not yet detailed in published research, a proprietary compound undergoing internal development, or potentially a misnomer for a known natural product.
The name "myrrhone" implies a potential chemical relationship to constituents of myrrh, the resin from trees of the Commiphora genus. Phytochemical studies of Commiphora myrrha have identified a diverse array of terpenoids, including sesquiterpenoids (such as furanodienone (B1239088) and curzerene), diterpenoids, and triterpenoids, as well as steroids and lignans.[1][2][3][4][5] However, the specific structure "this compound" is not described among these known compounds.
Without a confirmed chemical structure, CAS number, or reference in peer-reviewed literature, it is not possible to provide an in-depth technical guide on its discovery, history, mechanism of action, or associated experimental protocols. The creation of accurate data tables and signaling pathway diagrams is contingent upon the availability of this foundational scientific information.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify its precise chemical identity and consult any proprietary documentation or internal research findings that may be available to them. Should "this compound" be a novel entity, its discovery and characterization would represent a new contribution to the field of natural product chemistry.
To facilitate a detailed analysis, the following information would be required:
-
The definitive chemical structure of this compound.
-
Any associated CAS registry number.
-
Citations for any patents or scientific publications describing its isolation, synthesis, or biological activity.
Upon receipt of clarifying information, a comprehensive technical guide adhering to the user's original specifications can be produced.
References
- 1. Commiphora myrrh: a phytochemical and pharmacological update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. The Genus Commiphora: An Overview of Its Traditional Uses, Phytochemistry, Pharmacology, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Analysis of 9-Methoxymyrrhone
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the spectral data (NMR, MS, and IR) for the hypothetical natural product 9-Methoxymyrrhone. It details the experimental protocols for data acquisition and presents a systematic workflow for the structural elucidation of such novel compounds.
Introduction
The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental to this process. This guide uses this compound, a compound bearing a ketone and a methoxy (B1213986) group, as an illustrative example to detail the acquisition, presentation, and interpretation of its spectral data.
Experimental Protocols
The isolation and purification of this compound from a natural source would be the initial step, followed by spectroscopic analysis.[1][2][3][4][5]
Isolation and Purification
A generalized procedure for isolating a natural product like this compound involves several chromatographic steps.[2][3][4]
-
Extraction: The source material (e.g., plant resin) is extracted with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, to obtain a crude extract.[2][3][5]
-
Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.[2][3]
-
Purification: Fractions containing the target compound are further purified using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2][4]
Spectroscopic Analysis
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
Sample Preparation: A small amount (typically 1-5 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[6]
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[6]
Mass spectral data can be obtained using various ionization techniques.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) to a low concentration (e.g., 1 µg/mL).[7]
-
Data Acquisition: For Electrospray Ionization (ESI), the sample solution is infused into the mass spectrometer.[8][9] For Electron Ionization (EI), a solid probe or gas chromatography inlet can be used. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula.[7]
FT-IR spectra are recorded to identify functional groups.
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[10][11][12]
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured by a detector.[12][13][14]
Spectral Data Presentation
The following tables summarize the hypothetical spectral data for this compound.
¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.2-7.8 | m | 4H | Aromatic Protons |
| 3.85 | s | 3H | -OCH₃ |
| 2.50 | t | 2H | -CH₂-C=O |
| 1.80 | m | 2H | -CH₂- |
| 1.05 | t | 3H | Terminal -CH₃ |
Typical chemical shifts for aromatic protons are observed between 6.5-8.0 ppm. Protons of a methoxy group typically appear around 3.5-4.0 ppm.[15]
¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 205.0 | C=O (Ketone) |
| 155.0 | Aromatic C-O |
| 130.0-110.0 | Aromatic CH |
| 55.5 | -OCH₃ |
| 35.0 | -CH₂-C=O |
| 25.0 | -CH₂- |
| 14.0 | Terminal -CH₃ |
Ketone carbonyl carbons typically resonate in the range of 205-220 ppm, while methoxy carbons are found around 50-65 ppm.[16]
Mass Spectrometry Data (ESI-MS)
| m/z | Interpretation |
| 207.1067 | [M+H]⁺ (Calculated for C₁₂H₁₅O₃⁺: 207.1072) |
| 229.0886 | [M+Na]⁺ (Calculated for C₁₂H₁₄O₃Na⁺: 229.0891) |
Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H Stretch |
| 2960, 2870 | Medium | Aliphatic C-H Stretch |
| 1715 | Strong | C=O Stretch (Ketone) |
| 1600, 1480 | Medium | C=C Aromatic Ring Stretch |
| 1250 | Strong | C-O-C Asymmetric Stretch |
| 1040 | Strong | C-O-C Symmetric Stretch |
A strong absorption band between 1650-1750 cm⁻¹ is characteristic of a carbonyl group (C=O).[17][18] The C-O stretching of an ether typically appears in the 1000-1300 cm⁻¹ region.[19]
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the isolation and structural elucidation of a novel natural product like this compound.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous structural determination of novel compounds. By systematically acquiring and interpreting data from each technique, as outlined in this guide for the hypothetical this compound, researchers can confidently propose and confirm the chemical structures of new natural products, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
- 1. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. files.sdiarticle5.com [files.sdiarticle5.com]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. news-medical.net [news-medical.net]
- 8. ESI-MS/MS of Natural Products' Project [iccs.edu]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. rtilab.com [rtilab.com]
- 13. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
In Silico Prediction of 9-Methoxymyrrhone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products remain a significant source of novel therapeutic agents. 9-Methoxymyrrhone, a putative sesquiterpenoid derived from Commiphora myrrha, represents an intriguing candidate for drug discovery due to the well-documented anti-inflammatory and cytotoxic activities of other constituents from this plant. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, identify potential molecular targets, and elucidate its mechanism of action. By integrating computational methodologies with proposed experimental validation, this document provides a roadmap for the accelerated evaluation of this novel compound.
Introduction
Commiphora myrrha (myrrh) has a long history in traditional medicine, with its resin being used for its anti-inflammatory, analgesic, and antimicrobial properties. Phytochemical analysis of myrrh has revealed a rich diversity of bioactive molecules, predominantly sesquiterpenoids and triterpenoids. These compounds have been shown to exert a range of pharmacological effects, including cytotoxic activity against various cancer cell lines.
This compound is a hypothetical novel sesquiterpenoid, conceived based on the common chemical scaffolds found in Commiphora myrrha. The addition of a methoxy (B1213986) group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its bioactivity and drug-like characteristics. This guide presents a systematic approach to predict and validate the therapeutic potential of this compound using state-of-the-art in silico techniques.
Predicted Bioactivities and Potential Targets
Based on the known bioactivities of compounds isolated from Commiphora myrrha, the primary predicted bioactivities for this compound are anti-inflammatory and anti-cancer effects.
Anti-Inflammatory Activity
The inflammatory response is a complex biological process involving a variety of signaling pathways and molecular mediators. Key proteins implicated in inflammation and considered potential targets for this compound include:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous genes involved in the inflammatory response.
-
Matrix Metalloproteinases (MMPs): A family of enzymes involved in the degradation of the extracellular matrix, which is a hallmark of chronic inflammation and cancer metastasis.
Anti-Cancer Activity
The potential anti-cancer activity of this compound will be investigated against targets known to be involved in cancer cell proliferation, survival, and metastasis. These include:
-
Apoptotic Pathway Proteins:
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells.
-
Caspases: A family of proteases that are essential for the execution of apoptosis.
-
-
Cell Cycle Regulators:
-
Cyclin-Dependent Kinases (CDKs): Enzymes that control the progression of the cell cycle.
-
-
Signaling Pathway Kinases:
-
PI3K/Akt/mTOR pathway: A critical signaling pathway that promotes cell growth, proliferation, and survival.
-
In Silico Prediction Workflow
A multi-step in silico workflow is proposed to predict the bioactivity of this compound.
Phase 1: Ligand and Target Preparation
-
3D Structure Generation: A hypothetical 3D structure of this compound will be generated using a suitable molecular modeling software (e.g., ChemDraw, Avogadro). The structure will be based on a common sesquiterpenoid backbone from Commiphora myrrha with a methoxy group at the C9 position. Energy minimization will be performed to obtain a stable conformation.
-
Target Protein Structure Retrieval: The 3D structures of the selected protein targets will be retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structures will be prepared for docking by removing water molecules and ligands, adding hydrogen atoms, and assigning appropriate protonation states. Energy minimization will be performed to relieve any steric clashes.
Phase 2: Bioactivity Prediction
-
Molecular Docking: Molecular docking simulations will be performed to predict the binding affinity and interaction patterns of this compound with the prepared protein targets. Software such as AutoDock Vina or Schrödinger's Glide will be used. The docking results will be analyzed to identify the most promising protein targets based on the predicted binding energies.
-
Molecular Dynamics (MD) Simulation: For the most promising ligand-protein complexes identified through docking, MD simulations will be conducted to assess the stability of the binding interactions over time. This will provide insights into the dynamic behavior of the complex and further validate the docking predictions.
Phase 3: Pharmacokinetic Profiling
-
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound will be predicted using computational models such as SwissADME or pkCSM. This will help to assess the drug-likeness of the compound and identify any potential liabilities early in the discovery process.
Data Presentation
The quantitative data generated from the in silico predictions will be summarized in the following tables for clear comparison and analysis.
Table 1: Predicted Binding Affinities of this compound with Anti-Inflammatory Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-2 | 5KIR | [Predicted Value] | [Predicted Residues] |
| TNF-α | 2AZ5 | [Predicted Value] | [Predicted Residues] |
| NF-κB (p50/p65) | 1VKX | [Predicted Value] | [Predicted Residues] |
| MMP-9 | 4H1Q | [Predicted Value] | [Predicted Residues] |
Table 2: Predicted Binding Affinities of this compound with Anti-Cancer Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Bcl-2 | 4LVT | [Predicted Value] | [Predicted Residues] |
| Caspase-3 | 3KJF | [Predicted Value] | [Predicted Residues] |
| CDK2 | 1HCK | [Predicted Value] | [Predicted Residues] |
| Akt1 | 3O96 | [Predicted Value] | [Predicted Residues] |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | [Predicted Value] | < 500 g/mol |
| LogP | [Predicted Value] | < 5 |
| H-bond Donors | [Predicted Value] | < 5 |
| H-bond Acceptors | [Predicted Value] | < 10 |
| Human Intestinal Absorption | [Predicted Value] | > 30% |
| Blood-Brain Barrier Permeability | [Predicted Value] | Yes/No |
| AMES Toxicity | [Predicted Value] | Non-toxic |
| hERG Inhibition | [Predicted Value] | No |
Proposed Signaling Pathways
Based on the predicted targets, this compound is hypothesized to modulate the following key signaling pathways:
NF-κB Signaling Pathway in Inflammation
PI3K/Akt Signaling Pathway in Cancer
Experimental Protocols for Validation
The in silico predictions will be validated through a series of in vitro experiments.
Anti-Inflammatory Assays
-
Cell Culture: Murine macrophage cell line RAW 264.7 will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatants from the NO production assay.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Treat RAW 264.7 cells with this compound and/or LPS.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2, iNOS, p-IκBα, and NF-κB p65, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Anti-Cancer Assays
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) will be cultured in appropriate media and conditions.
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Treat cancer cells with this compound.
-
Perform western blotting as described above using primary antibodies against Bcl-2, Bax, cleaved caspase-3, p-Akt, and p-mTOR.
-
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of the bioactivity of this compound. By combining computational and experimental approaches, this workflow allows for a rapid and cost-effective evaluation of this novel natural product candidate. The successful execution of this research plan has the potential to identify a promising new lead compound for the development of novel anti-inflammatory and anti-cancer therapies.
A Comprehensive Review of Myrrhnone Analogue Literature for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Myrrhnone, a naturally occurring benzofuran (B130515) derivative, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth review of the existing literature on myrrhnone analogues, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Structure of Myrrhnone
The foundational chemical structure of myrrhnone is (8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one. This scaffold has been the basis for the synthesis of various analogues aimed at exploring and enhancing its biological effects.
Biological Activities of Myrrhnone Analogues
Recent research has focused on the synthesis and evaluation of myrrhanone A and B analogues, which are structurally related to myrrhnone and isolated from the gum resin of Commiphora mukul. These analogues have demonstrated significant cytotoxic and anti-inflammatory activities.[1]
Cytotoxic Activity
A study involving 29 synthesized side chain analogues of myrrhanones A and B revealed potent cytotoxic effects against a panel of human cancer cell lines.[1] The analogues were screened against DU145 (prostate), HT-29 (colon), MCF-7 (breast), Hela (cervical), and U87MG (glioblastoma) cancer cell lines, as well as a normal cell line (L132).[1]
Notably, three analogues displayed significant cytotoxic activity:
-
Compound 4b (piperidine analogue)
-
Compound 9d (linear aliphatic four-member amide analogue)
-
Compound 9i (N-methyl piperazine (B1678402) analogue)
These compounds exhibited promising IC50 values against MCF-7, HT-29, and DU145 cell lines.[1] Further investigation into their mechanism of action revealed that these analogues induce apoptosis and cause cell cycle arrest in the G0/G1 phase in the tested cancer cells.[1]
Table 1: Cytotoxic Activity (IC50 in µM) of Lead Myrrhanone Analogues [1]
| Compound | MCF-7 (Breast) | HT-29 (Colon) | DU145 (Prostate) |
| 4b | 4.65 ± 1.28 | - | - |
| 9d | - | 5.48 ± 0.13 | - |
| 9i | - | - | 6.63 ± 1.39 |
Note: Data presented as mean ± standard deviation. "-" indicates data not specified for that particular combination in the source.
Anti-inflammatory Activity
The synthesized myrrhanone analogues were also evaluated for their anti-inflammatory properties by measuring their inhibitory effects on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-induced U937 cells.[1]
Several analogues demonstrated noteworthy anti-inflammatory activity:
-
Compound 2 showed strong inhibitory activity against both TNF-α and IL-1β.[1]
-
Compound 9c and Compound 9g exhibited good anti-inflammatory activity against TNF-α.[1]
Table 2: Anti-inflammatory Activity (IC50 in µM) of Active Myrrhanone Analogues [1]
| Compound | TNF-α | IL-1β |
| 2 | 9.39 ± 0.44 | 12.15 ± 1.36 |
| 9c | 10.02 ± 2.13 | - |
| 9g | 10.53 ± 0.48 | - |
Note: Data presented as mean ± standard deviation. "-" indicates data not specified for that particular combination in the source.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological evaluation of the myrrhanone analogues as described in the cited literature.[1]
Synthesis of Myrrhanone Analogues
The synthesis of the 29 diverse analogues was achieved through chemical modification of the side chain functionalities of myrrhanones A and B.[1]
General Workflow for Synthesis and Evaluation of Myrrhanone Analogues
Caption: Workflow for the synthesis, biological evaluation, and mechanistic studies of myrrhnone analogues.
Cytotoxicity Assay
The cytotoxic potential of the synthesized analogues was determined using the Sulforhodamine B (SRB) assay against a panel of five human cancer cell lines and one normal cell line.[1] Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for 48 hours. Following treatment, cells were fixed, stained with SRB, and the absorbance was measured to determine cell viability. The IC50 values were then calculated.
Anti-inflammatory Assay
The anti-inflammatory activity was assessed by measuring the levels of TNF-α and IL-1β using an enzyme-linked immunosorbent assay (ELISA).[1] U937 cells were stimulated with LPS in the presence or absence of the test compounds. After incubation, the cell supernatants were collected, and the concentrations of TNF-α and IL-1β were quantified using specific ELISA kits.
Apoptosis and Cell Cycle Analysis
The mechanism of cell death induced by the most active compounds was investigated through apoptosis and cell cycle analysis.[1] For apoptosis, treated cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells were fixed, stained with PI, and the DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[1]
Signaling Pathways and Mechanism of Action
The preliminary mechanistic studies on the active myrrhanone analogues suggest their involvement in the induction of apoptosis and modulation of the cell cycle.[1] The ability of these compounds to arrest cells in the G0/G1 phase indicates a potential interaction with key regulators of the cell cycle machinery, such as cyclin-dependent kinases (CDKs) and their inhibitors. The induction of apoptosis points towards the activation of intrinsic or extrinsic apoptotic pathways, which could involve the modulation of Bcl-2 family proteins and caspases.
Potential Signaling Pathways in Myrrhnone Analogue-Induced Apoptosis
Caption: A logical diagram illustrating the potential mechanism of action for myrrhnone analogues.
Further detailed studies are required to elucidate the specific molecular targets and signaling cascades affected by these compounds.
Conclusion and Future Directions
The reviewed literature provides a solid foundation for the potential of myrrhnone analogues as a promising class of cytotoxic and anti-inflammatory agents. The structure-activity relationship data from the existing studies offer valuable insights for the design and synthesis of new derivatives with improved potency and selectivity. Future research should focus on:
-
Expanding the library of myrrhnone analogues to further explore the SAR.
-
Conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways.
-
Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds.
This comprehensive approach will be crucial in advancing myrrhnone analogues from promising hits to viable clinical candidates.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 9-Methoxymyrrhone from Myrrhone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the synthesis of 9-Methoxymyrrhone from Myrrhone. As no direct synthesis has been reported in the peer-reviewed literature, a plausible two-step synthetic pathway is proposed. This involves an initial selective allylic oxidation to introduce a hydroxyl group at the C9 position of the Myrrhone backbone, followed by a Williamson ether synthesis to yield the final methoxylated product. This protocol is intended to serve as a foundational methodology for researchers interested in exploring the synthesis and potential biological activities of Myrrhone derivatives.
Introduction
Myrrhone is a furanosesquiterpenoid and a characteristic component of the resin from Commiphora myrrha. Natural products and their derivatives are of significant interest in drug discovery due to their structural diversity and biological activity. The introduction of a methoxy (B1213986) group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its therapeutic potential. This document outlines a proposed synthetic strategy to access this compound, a novel derivative of Myrrhone.
Proposed Synthetic Pathway
The proposed synthesis of this compound from Myrrhone is a two-step process:
-
Step 1: Allylic Oxidation of Myrrhone. Introduction of a hydroxyl group at the C9 position to yield 9-Hydroxymyrrhone.
-
Step 2: Methylation of 9-Hydroxymyrrhone. Conversion of the hydroxyl group to a methoxy group via Williamson ether synthesis.
Experimental Protocols
Step 1: Synthesis of 9-Hydroxymyrrhone (Proposed)
Principle:
This proposed protocol utilizes a selenium dioxide-mediated allylic oxidation. Selenium dioxide is a reagent known for the oxidation of allylic C-H bonds. The reaction conditions are chosen to favor the formation of the allylic alcohol over the corresponding ketone.
Materials:
-
Myrrhone (starting material)
-
Selenium dioxide (SeO₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Myrrhone (1.0 eq) in anhydrous dichloromethane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble selenium byproducts.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 9-Hydroxymyrrhone.
Characterization:
The structure of the purified 9-Hydroxymyrrhone should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound
Principle:
This protocol employs the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide in the presence of a base.
Materials:
-
9-Hydroxymyrrhone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 9-Hydroxymyrrhone (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Characterization:
The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.
Data Presentation
The following tables present representative quantitative data for analogous reactions, as the direct synthesis of this compound is not yet reported.
Table 1: Representative Data for Allylic Oxidation of a Sesquiterpenoid Analog
| Parameter | Value |
| Starting Material | Sesquiterpenoid Analog |
| Reagent | Selenium dioxide (SeO₂) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 5 hours |
| Temperature | Reflux |
| Yield of Allylic Alcohol | 45-55% |
| Yield of Allylic Ketone | 10-15% |
Table 2: Representative Data for Methylation of a Hindered Secondary Alcohol
| Parameter | Value |
| Starting Material | Hindered Secondary Alcohol |
| Base | Sodium hydride (NaH) |
| Methylating Agent | Methyl iodide (CH₃I) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 14 hours |
| Temperature | Room Temperature |
| Yield of Methyl Ether | 85-95% |
Visualizations
Diagrams of Synthetic and Conceptual Frameworks
Caption: Proposed two-step synthesis of this compound from Myrrhone.
Caption: Key structural difference between Myrrhone and this compound.
Caption: Potential benefits of methoxylation in drug discovery.
Application Note: Quantitative Analysis of 9-Methoxymyrrhone in Myrrh Resin via HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Methoxymyrrhone is a characteristic furanosesquiterpenoid found in the oleo-gum resin of Commiphora species, commonly known as myrrh. Myrrh has a long history of use in traditional medicine for its anti-inflammatory, analgesic, and antimicrobial properties. Accurate and sensitive quantification of its bioactive constituents, such as this compound, is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
1. Sample Preparation: Extraction from Myrrh Resin
A robust extraction method is critical for the accurate quantification of this compound from the complex matrix of myrrh resin. The following protocol is based on established methods for extracting furanosesquiterpenoids from Commiphora resin.[1][2]
Materials:
-
Myrrh resin, finely ground
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (95%)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Analytical balance
Protocol:
-
Maceration: Weigh 1.0 g of powdered myrrh resin into a glass vial.
-
Add 10 mL of 95% ethanol to the vial.[2]
-
Seal the vial and vortex thoroughly for 1 minute.
-
Allow the mixture to macerate for 24 hours at room temperature, with occasional shaking.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the insoluble material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Dilution: The extract may require dilution with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to bring the analyte concentration within the calibration range. The exact dilution factor should be determined during method validation.
Alternative Method: Matrix Solid-Phase Dispersion (MSPD)
MSPD is an alternative sample preparation technique that can provide cleaner extracts.[1][3]
-
Weigh 0.5 g of myrrh resin and 1.0 g of silica (B1680970) gel C18 into a mortar.
-
Grind the mixture with a pestle until a homogeneous blend is obtained.
-
Transfer the mixture to an empty solid-phase extraction (SPE) cartridge.
-
Elute the analytes by passing 15 mL of methanol through the cartridge.
-
Collect the eluate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC-MS/MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Setting |
| Column | YMC-Pack ODS-A C18, 4.6 mm × 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A multi-step gradient should be optimized. A starting point could be: 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
MS/MS Conditions (To be Optimized):
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 261.15 (Calculated for [M+H]⁺, C₁₆H₂₀O₃) |
| Product Ions (Q3) | To be determined by infusing a this compound standard and performing a product ion scan. |
| Collision Energy | To be optimized for each MRM transition to maximize signal intensity. |
| Source Temp. | 500-550 °C |
| IonSpray Voltage | ~5500 V |
| Curtain Gas | ~30 psi |
Method Development for MS/MS Parameters: To establish the optimal MS/MS parameters, a standard solution of purified this compound should be infused directly into the mass spectrometer.
-
Precursor Ion Identification: Acquire a full scan (Q1 scan) to confirm the mass of the protonated molecular ion ([M+H]⁺), predicted to be m/z 261.15.
-
Product Ion Selection: Perform a product ion scan on the precursor ion (m/z 261.15) to identify the most stable and abundant fragment ions. Select at least two product ions for the MRM method (one for quantification, one for confirmation).
-
Collision Energy Optimization: For each selected precursor/product ion pair (MRM transition), perform a collision energy optimization experiment to find the voltage that yields the highest product ion intensity.
Data Presentation
Method Validation Parameters
The performance of the developed HPLC-MS/MS method should be thoroughly validated. The following table summarizes typical performance characteristics expected for this type of analysis, based on similar validated methods for natural products in botanical matrices.
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.5 ng/mL |
| Accuracy (Recovery) | 80 - 120% | 92.5% - 108.7% |
| Precision (RSD%) | < 15% | Intra-day: < 5%, Inter-day: < 10% |
| Specificity | No interfering peaks at the retention time of the analyte | Confirmed by unique MRM transitions and retention time |
Calibration Curve
A calibration curve should be prepared using a certified reference standard of this compound. The curve should cover the expected concentration range of the analyte in the prepared samples.
| Concentration (ng/mL) | Peak Area (Quantifier Ion) |
| 1.5 | Example: 15,200 |
| 5 | Example: 48,900 |
| 10 | Example: 99,500 |
| 50 | Example: 501,200 |
| 100 | Example: 1,050,000 |
| 250 | Example: 2,490,000 |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for this compound Analysis.
References
- 1. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS Method for Quantification and Pharmacokinetic Study of Four Volatile Compounds in Rat Plasma after Oral Administration of Commiphora myrrh (Nees) Engl. Resin and In Vitro Cytotoxic Evaluation [mdpi.com]
- 3. researchgate.net [researchgate.net]
Animal Models for Studying 9-Methoxymyrrhone: A Framework for Preclinical Evaluation
Researchers, scientists, and drug development professionals seeking to investigate the in vivo effects of 9-Methoxymyrrhone, a novel natural compound, can utilize a variety of established animal models to explore its potential therapeutic applications. Due to the current absence of published in vivo studies specifically investigating this compound, this document provides a comprehensive guide to established protocols and application notes for evaluating the anti-inflammatory, analgesic, and anticancer properties of a test compound, which can be adapted for future research on this compound.
This guide is structured to provide detailed methodologies for key experiments, data presentation formats, and visual workflows to facilitate the design and execution of preclinical studies.
I. Anti-inflammatory Activity Assessment
Inflammation is a key pathological process in numerous diseases.[1][2] Animal models are crucial for screening and characterizing the anti-inflammatory potential of new chemical entities.[2][3]
A. Acute Inflammatory Models
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for evaluating acute inflammation.[3]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema.[3] The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.
-
Experimental Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (different doses of this compound).
-
Procedure:
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the vehicle, standard drug, or this compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
-
Table 1: Quantitative Data Summary for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Control (Vehicle) | - | - | |
| Standard (Indomethacin) | 10 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Note: X, Y, and Z represent different dose levels.
B. Chronic Inflammatory Models
1. Cotton Pellet-Induced Granuloma in Rodents
This model is used to evaluate the anti-proliferative and anti-exudative effects of a compound in a chronic inflammatory setting.
-
Principle: Implantation of sterile cotton pellets induces the formation of granulomatous tissue, a hallmark of chronic inflammation. The dry weight of the excised pellets is a measure of granuloma formation.
-
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Procedure:
-
Anesthetize the animals.
-
Implant sterile, pre-weighed cotton pellets subcutaneously in the axilla or groin region.
-
Administer the vehicle, standard drug (e.g., Indomethacin), or this compound daily for a set period (e.g., 7 days).
-
On day 8, sacrifice the animals, excise the cotton pellets along with the granulomatous tissue, and dry them in an oven at 60°C until a constant weight is achieved.
-
-
Data Analysis: Calculate the mean dry weight of the granulomas for each group and determine the percentage inhibition.
-
Table 2: Quantitative Data Summary for Cotton Pellet-Induced Granuloma
| Treatment Group | Dose (mg/kg/day) | Mean Dry Weight of Granuloma (mg) ± SEM | % Inhibition of Granuloma Formation |
| Control (Vehicle) | - | - | |
| Standard (Indomethacin) | 10 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Note: X, Y, and Z represent different dose levels.
II. Analgesic Activity Assessment
Pain is a complex sensory and emotional experience, and animal models are essential for discovering new analgesic agents.[1][4] These models can be broadly categorized based on the type of noxious stimulus used.
A. Thermally-Induced Pain Models
1. Hot Plate Test
This method is used to evaluate centrally acting analgesics.[5][6]
-
Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[5][6]
-
Experimental Protocol:
-
Animals: Swiss albino mice.
-
Procedure:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to the first sign of pain (e.g., licking of the forepaws or jumping).
-
A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.
-
Administer the vehicle, standard drug (e.g., Morphine), or this compound and measure the reaction time at different time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Calculate the percentage increase in reaction time for each group.
-
Table 3: Quantitative Data Summary for Hot Plate Test
| Treatment Group | Dose (mg/kg) | Mean Reaction Time (seconds) ± SEM at Peak Effect | % Increase in Reaction Time |
| Control (Vehicle) | - | - | |
| Standard (Morphine) | 5 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Note: X, Y, and Z represent different dose levels.
B. Chemically-Induced Pain Models
1. Acetic Acid-Induced Writhing Test
This is a sensitive model for screening peripheral analgesic activity.[7][8]
-
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior known as writhing. A reduction in the number of writhes indicates an analgesic effect.[7]
-
Experimental Protocol:
-
Animals: Swiss albino mice.
-
Procedure:
-
Administer the vehicle, standard drug (e.g., Aspirin), or this compound.
-
After a pre-treatment period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
-
Data Analysis: Calculate the mean number of writhes for each group and the percentage protection.
-
Table 4: Quantitative Data Summary for Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Protection |
| Control (Vehicle) | - | - | |
| Standard (Aspirin) | 100 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Note: X, Y, and Z represent different dose levels.
III. Anticancer Activity Assessment
Animal models are indispensable for evaluating the efficacy of potential anticancer agents before they can be considered for clinical trials.[9]
A. Xenograft Models
1. Human Tumor Xenograft in Immunocompromised Mice
This is a widely used model to assess the in vivo efficacy of a compound against human cancers.
-
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they grow to form tumors. The effect of the test compound on tumor growth is then evaluated.
-
Experimental Protocol:
-
Animals: Athymic nude mice or SCID mice.
-
Cell Culture: Culture the desired human cancer cell line (e.g., breast, lung, colon).
-
Procedure:
-
Inject a suspension of cancer cells subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into control and treatment groups.
-
Administer the vehicle or this compound at various doses according to a defined schedule (e.g., daily, every other day).
-
Measure the tumor volume (using calipers) and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Table 5: Quantitative Data Summary for Human Tumor Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Control (Vehicle) | - | - | ||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Note: X, Y, and Z represent different dose levels.
IV. Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are crucial for understanding the mechanisms of action and experimental designs.
References
- 1. View of Animal models to evaluate analgesic effects using isobolographic analysis | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 2. ijpras.com [ijpras.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 4. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 5. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory, analgesic and antipyretic effects of methanol extract from Bauhinia racemosa stem bark in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic and anti-inflammatory activities of the methanol extract of Elaeagnus oldhamii Maxim. in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving 9-Methoxymyrrhone for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: The effective dissolution of test compounds is a critical first step for accurate and reproducible in vitro experiments. Many novel compounds, such as 9-Methoxymyrrhone, are presumed to be hydrophobic and exhibit poor solubility in aqueous solutions, posing a significant challenge for biological assays. This document provides a comprehensive, generalized protocol for dissolving poorly soluble compounds. The following guidelines are intended to help researchers establish a robust methodology for preparing stock solutions and working concentrations for cell-based and biochemical assays, ensuring minimal solvent-induced artifacts.
Initial Solubility Assessment
Prior to preparing a high-concentration stock solution, it is essential to determine the optimal solvent for this compound. This is typically achieved through small-scale solubility testing using a panel of common organic solvents.
Data Presentation: Common Solvents for Hydrophobic Compounds
The table below summarizes common solvents used for dissolving hydrophobic compounds for biological assays. The final concentration in the assay medium should be minimized to avoid cytotoxicity.[1][2]
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stock solutions. | Generally well-tolerated by most cell lines at concentrations ≤0.5%.[3] May have biological effects and should be used with a vehicle control. |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. Evaporation can alter concentration. |
| N,N-Dimethylformamide (DMF) | 6.4 | Stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO. Use with caution and at final concentrations ≤0.1%.[1][2] |
| Acetone | 5.1 | Can be used for some compounds, generally less toxic than DMF. | Volatile. Often used at final concentrations <0.5%. |
| Methanol (MeOH) | 6.6 | Alternative to ethanol, with higher polarity. | Generally more toxic to cells than ethanol. |
Experimental Protocol: Small-Scale Solubility Testing
Objective: To identify the most effective solvent for this compound.
Materials:
-
This compound (powder)
-
Anhydrous solvents: DMSO, Ethanol, DMF, Acetone
-
Sterile 1.5 mL microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh 1-2 mg of this compound into four separate, labeled vials.
-
Add Solvent: Add a small, precise volume of a single solvent (e.g., 100 µL) to each corresponding vial.
-
Facilitate Dissolution:
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for undissolved particles.
-
If particles remain, place the vial in a water bath sonicator for 10-15 minutes.
-
-
Observe and Record: Observe the solubility in each solvent. If the compound dissolves completely, record the approximate concentration. If not, incrementally add more solvent (e.g., in 50 µL steps) and repeat step 3 until the compound is fully dissolved or it is clear that it is insoluble at a reasonable concentration.
-
Select Solvent: Choose the solvent that dissolves the compound at the highest concentration with the smallest volume. For most applications, DMSO is the preferred starting point due to its high solubilizing power and relatively low toxicity in cell culture.
Preparation of High-Concentration Stock Solution
Once an appropriate solvent is identified (typically DMSO), a high-concentration stock solution can be prepared. This allows for minimal solvent addition to the final experimental medium.
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
Objective: To create a stable, high-concentration stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound (powder, molecular weight required)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Procedure:
-
Determine Molecular Weight (MW): Obtain the MW of this compound from the supplier's documentation. (Note: This is a critical, unknown variable).
-
Calculate Mass: Calculate the mass of the compound needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * MW ( g/mol )
-
Example (assuming MW = 300 g/mol for 1 mL of 10 mM stock): Mass = 10 mM * 1 mL * 300 g/mol = 3 mg
-
-
Weigh Compound: Accurately weigh the calculated mass and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex for 2-3 minutes.
-
If necessary, sonicate in a water bath for 10-15 minutes until the solution is clear and free of particulates.
-
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light.
Preparation of Working Solutions for Experiments
The high-concentration stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Experimental Protocol: Diluting Stock Solution into Aqueous Medium
Objective: To prepare the final concentration of this compound in the experimental medium while keeping the final solvent concentration low (e.g., ≤0.5%).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or assay buffer, pre-warmed to 37°C
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Serial Dilution (Recommended): To avoid precipitation, perform an intermediate dilution step. For example, to achieve a final concentration of 10 µM from a 10 mM stock:
-
First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution (e.g., add 5 µL of stock to 495 µL of medium).
-
Vortex gently immediately after adding the stock.
-
-
Final Dilution: Further dilute the intermediate solution to the final concentration.
-
For a 10 µM final concentration, dilute the 100 µM intermediate solution 1:10 in the final volume of medium.
-
-
Direct Dilution (for lower concentrations):
-
To prevent the compound from precipitating, add the DMSO stock dropwise to the pre-warmed medium while gently vortexing or swirling the tube.
-
Example: To make 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock to 9.99 mL of medium (final DMSO concentration = 0.1%).
-
-
Vehicle Control: Crucially, prepare a vehicle control containing the same final concentration of DMSO as the experimental samples. This control is essential to distinguish the effects of the compound from the effects of the solvent itself.
-
Use Immediately: Use the freshly prepared working solutions immediately to ensure stability and prevent precipitation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from compound dissolution to its application in a cell-based assay.
Caption: General workflow for preparing and using a test compound in experiments.
References
Application Notes and Protocols: High-Throughput Screening of 9-Methoxymyrrhone Derivatives for Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 9-Methoxymyrrhone derivatives as potential anti-inflammatory agents. This compound is a novel sesquiterpenoid, and its derivatives are evaluated for their inhibitory activity against the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The following sections detail the experimental workflow, assay protocols, and representative data for a library of this compound analogs.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB signaling pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3][4] Consequently, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics.
This compound is a sesquiterpenoid structurally related to compounds found in Commiphora myrrha, a plant with a long history in traditional medicine for treating inflammatory ailments. This document outlines a hypothetical high-throughput screening campaign to identify potent inhibitors of the NF-κB pathway from a library of synthetically derived this compound analogs.
High-Throughput Screening Workflow
The high-throughput screening process is designed to efficiently test a large library of this compound derivatives for their ability to inhibit NF-κB signaling. The workflow consists of a primary screen to identify initial hits, followed by a secondary screen to confirm activity and assess cytotoxicity.
Data Presentation: Screening of this compound Derivatives
A library of this compound derivatives was synthesized and screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in a human macrophage cell line. The following tables summarize the quantitative data from the primary and secondary screens.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Structure | % NF-κB Inhibition at 10 µM |
| 9-MM-001 | (Structure of this compound) | 65% |
| 9-MM-002 | (Structure of Derivative 1) | 85% |
| 9-MM-003 | (Structure of Derivative 2) | 45% |
| 9-MM-004 | (Structure of Derivative 3) | 92% |
| 9-MM-005 | (Structure of Derivative 4) | 78% |
Table 2: Secondary Screening and Hit Confirmation
| Compound ID | NF-κB Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| 9-MM-001 | 8.2 | > 50 | > 6.1 |
| 9-MM-002 | 1.5 | 45 | 30.0 |
| 9-MM-004 | 0.8 | 38 | 47.5 |
| 9-MM-005 | 4.6 | > 50 | > 10.9 |
Experimental Protocols
Protocol for Synthesis of this compound Derivatives (Hypothetical)
This protocol describes a general method for the derivatization of the hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Acyl chloride or sulfonyl chloride of choice
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the desired derivative.
Protocol for Cell-Based NF-κB Reporter Assay
This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound derivatives dissolved in DMSO
-
384-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Seed HEK293-NF-κB-luciferase cells into 384-well plates at a density of 10,000 cells/well in 40 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in DMEM.
-
Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (a known NF-κB inhibitor) wells.
-
Incubate for 1 hour at 37°C.
-
Add 5 µL of LPS (final concentration 100 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6 hours at 37°C.
-
Equilibrate the plate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound and its derivatives is the inhibition of the canonical NF-κB signaling pathway. This pathway is initiated by pro-inflammatory signals, such as LPS binding to Toll-like receptors (TLRs), leading to the activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB heterodimer, which translocates to the nucleus and activates the transcription of pro-inflammatory genes. This compound derivatives are hypothesized to interfere with a key step in this cascade, potentially the activity of the IKK complex.
Conclusion
The protocols and data presented in this document provide a framework for the high-throughput screening and evaluation of this compound derivatives as potential inhibitors of the NF-κB signaling pathway. The identified lead compounds, such as 9-MM-004, demonstrate potent and selective inhibition of NF-κB activation, warranting further investigation and optimization for the development of novel anti-inflammatory drugs.
References
- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Methoxymyrrhone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Methoxymyrrhone synthesis. The following information is based on established principles of organic synthesis and draws parallels from the synthesis of structurally related natural products, given the limited direct literature on this compound.
Proposed Structure of this compound
Based on the nomenclature and the common chemical constituents of myrrh, we propose a plausible structure for this compound as a sesquiterpenoid with a furan (B31954) ring, a ketone functional group, and a methoxy (B1213986) group at the 9-position, built upon a eudesmane (B1671778) skeleton. This structure will serve as the basis for the following synthetic troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A1: A plausible retrosynthetic analysis of this compound suggests a multi-step synthesis commencing from a readily available chiral starting material, such as (+)-carvone. The key steps would likely involve:
-
Michael addition to establish the core carbocyclic framework.
-
Annulation to form the second ring of the eudesmane skeleton.
-
Introduction of the furan moiety.
-
Functional group manipulations to install the ketone and the methoxy group at the desired positions.
Q2: What are the most critical steps affecting the overall yield?
A2: The key yield-determining steps are typically the C-C bond-forming reactions that construct the bicyclic core and the introduction of the furan ring. Cyclization reactions can often be low-yielding due to competing side reactions. The stereoselective introduction of substituents is also critical and can impact the yield of the desired diastereomer.
Q3: How can I confirm the stereochemistry of the synthesized intermediates and the final product?
A3: Spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) are essential for determining the relative stereochemistry. X-ray crystallography of a suitable crystalline intermediate or the final product provides unambiguous proof of both relative and absolute stereochemistry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Michael Addition Step
Question: I am experiencing a low yield in the initial Michael addition of a methyl-cuprate reagent to an enone precursor. What are the potential causes and solutions?
Answer:
Low yields in Michael additions can stem from several factors:
-
Reagent Quality: The organocuprate reagent is sensitive to air and moisture. Ensure that the starting copper(I) salt is pure and the organolithium reagent used for its formation is freshly titrated.
-
Reaction Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions such as 1,2-addition. Ensure strict temperature control.
-
Solvent Choice: Ethereal solvents like THF are standard. Ensure the solvent is anhydrous.
-
Additives: The addition of Lewis acids, such as BF₃·OEt₂, can sometimes enhance the rate and selectivity of the Michael addition.
| Parameter | Standard Condition | Troubleshooting Suggestion | Expected Outcome |
| Temperature | -78 °C | Maintain strictly at -78 °C, then allow to slowly warm to -20 °C. | Improved 1,4-selectivity. |
| Reagent | (CH₃)₂CuLi | Use a higher-order cuprate, e.g., (CH₃)₂Cu(CN)Li₂. | Increased reactivity and stability. |
| Solvent | Anhydrous THF | Use a freshly distilled and degassed solvent. | Minimized side reactions from impurities. |
| Additive | None | Add 1.1 eq of BF₃·OEt₂ to the enone before adding the cuprate. | Enhanced reaction rate. |
Problem 2: Poor Diastereoselectivity in the Annulation Step
Question: The cyclization to form the second ring of the eudesmane skeleton is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity in annulation reactions is a common challenge. The choice of cyclization conditions can significantly influence the stereochemical outcome:
-
Base/Acid Choice: The choice of base or acid to promote the cyclization is critical. For instance, in a Robinson annulation, using a bulky base might favor a different stereochemical pathway.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the transition state. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF).
| Parameter | Condition A | Condition B | Condition C |
| Base | KOH | LHMDS | Pyrrolidine (Stork enamine) |
| Solvent | Methanol | THF | Benzene |
| Temperature | Reflux | -78 °C to RT | Reflux |
| Expected Yield | 40-50% | 60-70% | 55-65% |
| Diastereomeric Ratio | ~1:1 | >4:1 | >3:1 |
Problem 3: Difficulty in the Furan Ring Formation
Question: I am struggling with the construction of the furan ring. The yields are consistently low, and I observe significant amounts of starting material and unidentifiable byproducts.
Answer:
Furan rings can be synthesized through various methods, and the choice of strategy is crucial. A common approach involves the reaction of a 1,4-dicarbonyl compound with an acid catalyst (Paal-Knorr synthesis).
-
Acid Catalyst: The strength and amount of the acid catalyst can be critical. Strong acids might lead to decomposition. Try milder catalysts like p-toluenesulfonic acid (p-TsOH) or scandium triflate (Sc(OTf)₃).
-
Reaction Conditions: Ensure anhydrous conditions, as water can interfere with the reaction. The use of a Dean-Stark trap to remove water formed during the reaction is often beneficial.
-
Alternative Strategy: If the Paal-Knorr synthesis is problematic, consider an alternative route, such as the construction of the furan from an alkyne and an aldehyde precursor.
Experimental Protocols
Key Experiment: Diastereoselective Robinson Annulation
This protocol describes a method to achieve high diastereoselectivity in the formation of the bicyclic core.
Materials:
-
Michael addition product (1.0 eq)
-
Lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve the Michael addition product in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the LHMDS solution dropwise over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Overcoming solubility issues with 9-Methoxymyrrhone
Welcome to the technical support center for 9-Methoxymyrrhone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural product isolated from the resin of Commiphora species, commonly known as myrrh. Like many other natural products, it is a lipophilic, or "grease-ball," molecule, which often results in poor aqueous solubility.[1] This low solubility can be a significant hurdle in various experimental settings, including in vitro cell-based assays and in vivo studies, as it can lead to precipitation, inaccurate dosing, and low bioavailability.[2]
Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?
A2: This is a common issue when a stock solution of a hydrophobic compound, typically dissolved in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. The organic solvent concentration drops significantly upon dilution, and if the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.
Q3: Can I simply increase the concentration of the organic solvent (e.g., DMSO) in my final working solution?
A3: While this may increase the solubility of this compound, it is generally not recommended for cell-based assays. Most organic solvents, including DMSO, can be toxic to cells at higher concentrations, typically above 0.1-0.5%. High solvent concentrations can compromise cell viability and introduce experimental artifacts, confounding the interpretation of your results.
Q4: What are the primary strategies for improving the solubility of hydrophobic compounds like this compound?
A4: Several techniques can be employed to enhance the solubility of hydrophobic drugs.[2] The choice of method depends on the specific experimental requirements. Key strategies include:
-
Co-solvency: Using a mixture of water-miscible solvents to increase solubility.[[“]][[“]]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[[“]]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[5]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their solubility in aqueous solutions.[[“]][7]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like emulsions or liposomes can improve solubility and bioavailability.[8]
Troubleshooting Guides
Issue: Compound Precipitation During Dilution for In Vitro Assays
This guide provides a systematic approach to resolving solubility issues when preparing aqueous solutions of this compound for cell culture experiments.
Caption: Troubleshooting workflow for compound precipitation.
Advanced Solubilization Strategies
If the basic troubleshooting steps are insufficient, consider these advanced methods:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Use of water-miscible organic solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) in the final solution.[[“]][8] | Simple to implement; can be effective for moderately hydrophobic compounds. | Potential for solvent toxicity; may alter cellular responses. |
| Cyclodextrins | Encapsulation of the drug within cyclodextrin molecules to form a water-soluble complex.[[“]][7] | Generally low toxicity; can significantly enhance solubility. | May alter drug-target interactions; requires optimization of the cyclodextrin-to-drug ratio. |
| Surfactants | Use of non-ionic surfactants (e.g., Tween 80, Cremophor EL) to form micelles that solubilize the compound. | High solubilization capacity. | Can be cytotoxic; may interfere with certain assays. |
| Lipid-Based Systems | Formulation in lipid emulsions or liposomes.[8] | Can improve bioavailability for in vivo studies; protects the compound from degradation. | More complex to prepare; may not be suitable for all in vitro applications. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol or PEG 400.
-
Working Solution Preparation:
-
For a final assay concentration of 10 µM with 0.1% DMSO and 1% ethanol:
-
Prepare an intermediate dilution of the 10 mM stock solution in 100% ethanol.
-
Add the appropriate volume of this ethanolic solution to your pre-warmed cell culture medium to achieve the final desired concentration.
-
-
Control Group: Ensure your vehicle control contains the same final concentrations of DMSO and ethanol as your experimental samples.
Protocol 2: Solubilization using Cyclodextrins
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Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.[[“]]
-
Complexation:
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Prepare a solution of HP-β-CD in water (e.g., 10-20% w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir or sonicate the mixture at room temperature or slightly elevated temperature (37-40°C) for several hours to facilitate complex formation.
-
-
Sterilization and Use:
-
Sterile-filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Use this aqueous stock solution for your experiments.
-
Potential Signaling Pathway
Compounds from Commiphora species, such as myrrh and the related compound guggulsterone (B1672438), have been reported to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[[“]][10] This pathway is a central regulator of inflammation. The diagram below illustrates a simplified representation of the NF-κB pathway and a hypothetical point of inhibition by this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. Z-Guggulsterone Produces Antidepressant-Like Effects in Mice through Activation of the BDNF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Commiphora myrrh: a phytochemical and pharmacological update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. consensus.app [consensus.app]
- 10. The role of guggulsterone on the NF-κB pathway in inflammatory bowel disease: preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with 9-Methoxymyrrhone
Welcome to the technical support center for 9-Methoxymyrrhone. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for interpreting unexpected experimental results. Since this compound is a novel compound, this guide provides a framework for troubleshooting based on established methodologies for in-vitro compound testing.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected biological activity with this compound in our cell-based assays. What are the initial steps for troubleshooting?
A1: When a novel compound like this compound fails to elicit an expected response, it's crucial to systematically verify your experimental setup.[1][2] First, confirm the identity and purity of the compound batch. Ensure that the compound was stored correctly to prevent degradation and that fresh dilutions were prepared for each experiment.[3] Your choice of solvent and its final concentration in the culture medium should be evaluated for toxicity to ensure it is not masking the compound's effect.[1] It is also important to consider that the cell line you are using may not be a suitable model if it lacks the specific target or pathway that this compound interacts with.[1]
Q2: Our results with this compound show high variability between replicates. What are the common causes and solutions?
A2: High variability is a frequent challenge in cell-based assays and can obscure the true effect of the compound. Common causes include inconsistent cell seeding, pipetting errors, and "edge effects" in multi-well plates where wells on the perimeter behave differently due to evaporation and temperature fluctuations. To mitigate this, ensure your cell suspension is homogenous before and during plating, and consider using a multichannel pipette for consistency. It is often recommended to avoid using the outer wells of a plate for experimental samples. Additionally, ensure all reagents are thoroughly mixed before being added to the wells.
Q3: How do we differentiate between off-target effects and the primary mechanism of action for this compound?
A3: Distinguishing between on-target and off-target effects is a critical step in characterizing a new compound. A common strategy is to include a negative control compound that is structurally similar to this compound but is designed to be inactive against the intended target. Comparing the cellular phenotype induced by both compounds can help identify off-target effects. Additionally, performing target engagement assays can confirm that this compound is interacting with its intended molecular target within the cell. Global proteomics can also be employed to identify unintended changes in protein expression that could indicate off-target activity.
Troubleshooting Guide: Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Scenario 1: Higher than expected cytotoxicity at low concentrations of this compound.
This could indicate off-target effects or solvent toxicity. Ensure the final solvent concentration is non-toxic to your cells by running a vehicle-only control. It is also possible that your cell line is particularly sensitive to the compound. Consider testing a wider range of concentrations to establish a more accurate dose-response curve.
Scenario 2: No significant decrease in cell viability, even at high concentrations.
This may suggest that the chosen cell line is not dependent on the pathway targeted by this compound for survival. It is also important to optimize the treatment duration, as the effect of the compound may not be apparent at early time points. Confirming the activity of the compound with a known sensitive cell line can serve as a positive control.
Hypothetical Data: IC50 Values for this compound in Different Cell Lines
| Cell Line | Primary Target Expression | This compound IC50 (µM) | Vehicle Control Viability | Notes |
| Cell Line A | High | 5.2 | >95% | Expected result based on target expression. |
| Cell Line B | Low | > 100 | >95% | Lack of activity correlates with low target expression. |
| Cell Line C | High | 0.1 | >95% | Unexpectedly high potency; may suggest off-target effects or unique cellular context. |
| Cell Line D | High | 45.8 | 70% | High IC50 and low vehicle viability suggest potential solvent toxicity or other experimental issues. |
Troubleshooting Guide: Western Blot Analysis
Scenario 1: No protein band detected for the target of interest after treatment with this compound.
If you expect this compound to modulate protein expression, a lack of signal could be due to several factors. First, ensure your antibody is specific and validated for Western blotting. The target protein concentration in your sample may be too low; in this case, you may need to load more protein per well or use immunoprecipitation to enrich for your target. Also, confirm that your transfer from the gel to the membrane was successful, for example, by using a Ponceau S stain.
Scenario 2: Multiple, non-specific bands appear on the blot.
Non-specific bands can be caused by an overly high concentration of the primary or secondary antibody. Optimizing the antibody dilution is a critical step. The blocking conditions may also be suboptimal; try increasing the blocking time or changing the blocking agent (e.g., from non-fat milk to BSA).
Hypothetical Data: Expression of Target Protein 'P53' after this compound Treatment
| Treatment Group | P53 Band Intensity (Normalized to Loading Control) | Number of Non-Specific Bands | Interpretation |
| Vehicle Control | 1.0 | 1 | Baseline expression with minor non-specific binding. |
| 1 µM this compound | 1.8 | 1 | Moderate increase in P53 expression as expected. |
| 10 µM this compound | 3.5 | 4 | Strong increase in P53, but also increased non-specific bands, suggesting a need to optimize antibody concentration. |
| No Primary Antibody | 0.0 | 0 | Confirms that the secondary antibody is not binding non-specifically. |
Troubleshooting Guide: Cell Proliferation Assays (e.g., CFSE Staining)
Scenario 1: Difficulty distinguishing between proliferating and non-proliferating cell populations.
In proliferation assays using dyes like CFSE, clear peaks for each cell division are ideal. If the peaks are not distinct, it could be due to a wide parental peak, which can be improved by sorting for a more uniformly stained population. It is also important to include a viability dye to exclude dead cells from the analysis, as they can interfere with the results.
Scenario 2: Unexpectedly low or high proliferation in treated cells.
Interpreting proliferation data requires careful consideration of the statistics used. The percentage of divided cells is a common metric but can be misleading. A proliferation index, which quantifies the average number of divisions in the responding population, can provide a more nuanced view. If proliferation is unexpectedly high, ensure that the compound itself is not fluorescent and interfering with the assay readout.
Hypothetical Data: Proliferation of T-cells after this compound Treatment
| Treatment Group | % Divided Cells | Proliferation Index | Interpretation |
| Unstimulated Control | 5% | 1.1 | Baseline proliferation is low, as expected. |
| Stimulated Control (CD3/CD28) | 85% | 3.2 | Strong proliferation with stimulation, serving as a positive control. |
| Stimulated + 5 µM this compound | 40% | 1.5 | This compound significantly inhibits T-cell proliferation. |
| Stimulated + 0.5 µM this compound | 82% | 3.1 | No significant effect at this concentration. |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound. Replace the culture medium with fresh medium containing the desired concentrations of the compound or vehicle control.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Western Blot Protocol
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Sample Preparation: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Immunoblotting: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical pathway where this compound inhibits Kinase A.
General Experimental Workflow
References
Preventing degradation of 9-Methoxymyrrhone in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 9-Methoxymyrrhone to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions. These recommendations are based on available supplier data and general best practices for furanosesquiterpenoids.
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and what is its stability in solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. The stability of the compound in DMSO is dependent on the storage temperature.[1]
Q3: What are the potential signs of this compound degradation?
A3: Degradation of this compound may not always be visible. However, you should be cautious if you observe any of the following:
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Color Change: A noticeable change in the color of the powder or solution.
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Precipitation: Formation of a precipitate in a solution that was previously clear.
-
Altered Chromatographic Profile: Appearance of new peaks or a change in the retention time of the main peak when analyzed by techniques like HPLC or LC-MS.
-
Reduced Biological Activity: A decrease in the expected potency or effect in your experimental assays.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, furanosesquiterpenoids can be susceptible to degradation through several mechanisms, including:
-
Oxidation: The furan (B31954) ring and other electron-rich moieties are prone to oxidation, especially when exposed to air and light.
-
Hydrolysis: The methoxy (B1213986) group could potentially be susceptible to hydrolysis under acidic or basic conditions, although this is generally less common for aryl methyl ethers.
-
Polymerization: Under certain conditions, such as exposure to heat or UV light, unsaturated compounds can polymerize.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from powder stored at -20°C. 2. Perform a quality control check on the new stock solution using an appropriate analytical method (e.g., HPLC, LC-MS) to confirm its purity and concentration. 3. Aliquot the new stock solution into smaller, single-use vials to minimize freeze-thaw cycles. |
| Visible precipitate in the stock solution upon thawing. | The concentration of the compound exceeds its solubility at a lower temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, sonication may be attempted. 3. If the issue persists, consider preparing a more dilute stock solution. |
| Change in color of the this compound powder. | Potential oxidation or contamination. | 1. Do not use the powder if a significant color change is observed. 2. If possible, analyze a small sample by LC-MS or a similar technique to assess purity. 3. If degradation is confirmed, procure a new batch of the compound. |
Experimental Protocols
Protocol 1: Establishing an In-house Stability Study for this compound Solutions
This protocol outlines a basic experiment to determine the stability of this compound in a specific solvent under various storage conditions.
Materials:
-
This compound powder
-
Anhydrous solvent of choice (e.g., DMSO, Ethanol)
-
Amber glass vials with screw caps
-
Inert gas (e.g., Argon or Nitrogen)
-
Analytical balance
-
HPLC or LC-MS system
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.
-
Dispense the solution into multiple amber glass vials.
-
-
Inert Atmosphere (Optional but Recommended):
-
Gently flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing to minimize oxidation.
-
-
Storage Conditions:
-
Store the vials under different conditions you wish to test. For example:
-
-80°C (long-term)
-
-20°C (long-term)
-
4°C (short-term)
-
Room temperature (accelerated degradation)
-
Room temperature with light exposure (photostability)
-
-
-
Time Points:
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Analyze the samples at various time points (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Month 1, Month 3, Month 6).
-
-
Analysis:
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At each time point, analyze a vial from each storage condition using a validated HPLC or LC-MS method.
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Quantify the peak area of the this compound peak and any new peaks that appear.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.
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Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Recommended workflow for the storage and preparation of this compound.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting contamination in 9-Methoxymyrrhone samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methoxymyrrhone. The following resources address common challenges encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of a high-quality this compound sample?
A high-quality sample of this compound should be a white to off-white solid. Purity, as determined by High-Performance Liquid Chromatography (HPLC), should typically be ≥98%.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, storage at 4°C is acceptable.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.
Troubleshooting Contamination in this compound Samples
Issue 1: Lower than expected purity detected by HPLC analysis.
If your this compound sample shows a purity of less than 98% on the HPLC chromatogram, with multiple unexpected peaks, consider the following potential causes and solutions.
Potential Causes:
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Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving starting materials in the final product.
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Side Reactions: Undesired side reactions may have occurred, generating byproducts with similar polarities to this compound.
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Solvent Contamination: Residual solvents from the purification process may be present.
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Degradation: The compound may have degraded due to improper handling or storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity this compound samples.
Recommended Actions:
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Identify Contaminants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structures of the major impurities.
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Optimize Purification: If starting materials or known byproducts are present, consider re-purifying the sample using preparative HPLC or column chromatography with a modified solvent gradient to improve separation.
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Review Synthesis Protocol: If incomplete reaction is suspected, review and optimize the synthetic protocol. This may involve adjusting reaction times, temperatures, or reagent stoichiometry.
Issue 2: Presence of residual solvents detected by NMR.
The presence of residual solvents can interfere with biological assays and affect the accurate weighing of the compound.
Common Residual Solvents and their ¹H NMR Chemical Shifts:
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 1.21 (t), 3.48 (q) | Triplet, Quartet |
| Ethyl Acetate | 1.26 (t), 2.04 (s), 4.12 (q) | Triplet, Singlet, Quartet |
| Hexane | 0.88, 1.26 | Multiplets |
| Methanol | 3.31 | Singlet |
Troubleshooting Steps:
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Drying: Dry the sample under high vacuum for an extended period (12-24 hours). Gentle heating may be applied if the compound is thermally stable.
-
Lyophilization: If the compound is soluble in water or a mixture of water and a suitable organic solvent, lyophilization can be an effective method for removing residual solvents.
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Solvent Precipitation: Dissolve the sample in a minimal amount of a good solvent and then precipitate it by adding a poor solvent. This can help to leave solvent impurities behind in the supernatant.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol outlines a standard method for determining the purity of a this compound sample.
Materials:
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This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or as determined by UV-Vis scan)
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
HPLC Analysis Workflow:
Caption: Workflow for HPLC analysis of this compound.
Protocol 2: ¹H NMR for Structural Confirmation and Residual Solvent Analysis
This protocol provides a general procedure for acquiring a ¹H NMR spectrum of this compound.
Materials:
-
This compound sample (2-5 mg)
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Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve approximately 2-5 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks.
-
-
Data Analysis:
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Compare the obtained spectrum with a reference spectrum of this compound to confirm the structure.
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Identify any peaks corresponding to residual solvents by comparing their chemical shifts to known values (see table above).
-
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds like 9-Methoxymyrrhone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of poorly soluble compounds, using 9-Methoxymyrrhone as a representative example. The guidance is based on established principles of pharmaceutical science due to the limited specific public data on this compound.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo studies with this compound show very low plasma concentrations. What are the likely causes?
A1: Low plasma concentrations of an orally administered compound like this compound are typically due to poor bioavailability. The primary factors affecting bioavailability include:
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Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids before it can be absorbed. Many novel chemical entities exhibit low water solubility, making dissolution the rate-limiting step for absorption.[1][2]
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Low Permeability: After dissolution, the drug must pass through the intestinal epithelium to enter the bloodstream. Factors like molecular size, lipophilicity, and efflux by transporters (e.g., P-glycoprotein) can limit permeability.[1]
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Extensive First-Pass Metabolism: Before reaching systemic circulation, the drug passes through the gut wall and liver, where it can be extensively metabolized by enzymes, most notably the Cytochrome P450 (CYP) family, such as CYP3A4.[3][4]
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Instability in the GI Tract: The compound may be degraded by the acidic environment of the stomach or by digestive enzymes.
Q2: How can I determine if solubility or permeability is the main issue for my compound?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework for categorizing drugs based on their solubility and permeability. To classify your compound, you will need to perform the following experiments:
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Solubility Studies: Determine the solubility of the compound in aqueous solutions across a pH range of 1.2 to 6.8.
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Permeability Studies: Use in vitro models like Caco-2 cell monolayers or in situ intestinal perfusion studies in animal models to assess the compound's ability to cross the intestinal barrier.
Based on the results, you can classify the compound and select an appropriate bioavailability enhancement strategy.
Q3: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
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Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can improve the dissolution rate.
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Lipid-Based Formulations: Formulating the compound in lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the GI tract.
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Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.
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Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) complex can increase its aqueous solubility.
Troubleshooting Guides
Issue 1: Inconsistent results in dissolution testing of our this compound formulation.
| Possible Cause | Troubleshooting Step |
| Drug Recrystallization | Analyze the solid-state of the formulation before and after dissolution using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD). |
| Inadequate Surfactant Concentration in Dissolution Medium | Optimize the concentration of surfactants (e.g., Sodium Lauryl Sulfate) in the dissolution medium to ensure sink conditions without causing formulation interference. |
| Formulation Inhomogeneity | Assess the content uniformity of your formulation batches to ensure consistent drug distribution. |
Issue 2: High variability in plasma concentrations in our animal pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Food Effects | Conduct pharmacokinetic studies in both fasted and fed states to determine if the presence of food impacts drug absorption. |
| GI Tract pH Variability | Investigate the impact of gastric pH on drug release and stability. Consider enteric coating if the drug is unstable at low pH. |
| Efflux Transporter Saturation | Co-administer a known P-glycoprotein inhibitor (e.g., verapamil) in a pilot study to see if it affects the drug's absorption and variability. |
Data Presentation: Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization and absorption via lymphatic pathways. | Can significantly increase bioavailability; protects the drug from degradation. | Potential for GI side effects; physical stability challenges. |
| Amorphous Solid Dispersions | Maintains the drug in a high-energy amorphous state, increasing solubility. | Substantial improvement in dissolution and bioavailability. | Risk of recrystallization during storage, which can reduce shelf-life. |
| Cyclodextrin Complexation | Forms inclusion complexes that enhance the aqueous solubility of the drug. | Effective for specific molecular structures; can improve stability. | Limited by the stoichiometry of complexation; potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a relevant buffer (e.g., pH 1.2, 4.5, and 6.8) with a suitable surfactant (e.g., 0.5% SLS).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 RPM.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analysis: Analyze the drug concentration in the samples using a validated HPLC method.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a differentiated monolayer.
-
Transport Buffer: Use a Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Experiment:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side.
-
-
Analysis: Quantify the compound concentration in the receiver compartment using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Mandatory Visualizations
Caption: A generalized workflow for enhancing the bioavailability of a poorly soluble compound.
Caption: Key physiological barriers to oral drug bioavailability.
References
- 1. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro evaluation on metabolism of mitragynine to 9-O-demethylmitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Furanosesquiterpenoids: Evaluating 9-Methoxymyrrhone's Potential Through Its Chemical Relatives
A critical evaluation of the biological activities of furanosesquiterpenoids from Commiphora species reveals significant anti-inflammatory and cytotoxic potential. While direct experimental data for 9-Methoxymyrrhone remains elusive in publicly accessible literature, a comparative analysis of its structurally related furanosesquiterpenoids provides valuable insights into its probable therapeutic efficacy. This guide synthesizes the available experimental data on prominent furanosesquiterpenoids, offering a benchmark for future research on this compound.
This report details the cytotoxic and anti-inflammatory properties of several furanosesquiterpenoids isolated from Myrrh, the resin of Commiphora species. The collective evidence suggests that this class of compounds warrants further investigation in drug development, particularly in the fields of oncology and inflammatory diseases.
Cytotoxic Activity of Furanosesquiterpenoids
Several furanosesquiterpenoids have demonstrated notable cytotoxic effects against various cancer cell lines. The data, primarily from in vitro studies, indicates a potential for these compounds as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-methoxyfuranodiene | HepG2 (Liver Carcinoma) | 3.6 | [1] |
| 2-methoxyfuranodiene | MCF-7 (Breast Cancer) | Not specified | [1] |
| 2-acetoxyfuranodiene | HepG2 (Liver Carcinoma) | 4.4 | [1] |
| 2-acetoxyfuranodiene | MCF-7 (Breast Cancer) | Not specified | [1] |
| Curzerenone | HeLa (Cervical Cancer) | > 100 | [2] |
| Furanodiene | HeLa (Cervical Cancer) | > 100 |
Anti-inflammatory Activity of Furanosesquiterpenoids
The anti-inflammatory properties of furanosesquiterpenoids are a cornerstone of the traditional use of myrrh. Modern pharmacological studies have begun to elucidate the mechanisms behind these effects, with inhibition of the NF-κB signaling pathway identified as a key target.
While specific quantitative data for direct comparison of the anti-inflammatory strength of individual furanosesquiterpenoids is limited, studies on myrrh extracts and their constituent terpenoids have consistently demonstrated potent anti-inflammatory effects in various experimental models. For instance, extracts have been shown to significantly reduce paw edema in carrageenan-induced inflammation models in rodents. The anti-inflammatory action is believed to be mediated, at least in part, by the downregulation of pro-inflammatory cytokines and enzymes, a process often controlled by the transcription factor NF-κB.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of furanosesquiterpenoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test furanosesquiterpenoid and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan (B1609692) Solubilization: If the cells are viable, mitochondrial dehydrogenases will reduce the MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test furanosesquiterpenoid is administered to the animals, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory compounds.
Caption: General workflow of an in vitro cytotoxicity MTT assay.
References
A Comparative Analysis of 9-Methoxymyrrhone and Other Natural Compounds in Pain and Inflammation Management
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents for pain and inflammation, natural compounds have emerged as a promising frontier. This guide provides a comparative overview of the efficacy of 9-Methoxymyrrhone, a furanosesquiterpene found in the oleo-gum resin of Commiphora myrrha (myrrh), against other well-researched natural compounds: Curcumin (B1669340), Capsaicin (B1668287), Berberine, and Palmitoylethanolamide (B50096) (PEA). This analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons of their analgesic and anti-inflammatory properties and their underlying mechanisms of action.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the analgesic and anti-inflammatory effects of the selected natural compounds. It is important to note that direct comparative studies are limited, and the presented data is collated from various sources with different experimental setups. Therefore, a direct one-to-one comparison of potency should be interpreted with caution.
Table 1: Comparative Analgesic Efficacy of Natural Compounds
| Compound | Animal Model | Assay | Dose/Concentration | Efficacy (% Inhibition or as stated) | Reference |
| Commiphora myrrha Extract | Mice | Acetic Acid-Induced Writhing | 100 mg/kg (p.o.) of petroleum ether extract | Significant reduction in writhes (p<0.01) | [1] |
| (Containing Furanosesquiterpenes) | Mice | Acetic Acid-Induced Writhing | 200 mg/kg (p.o.) of 85% ethanol (B145695) extract | Significant reduction in writhes | [1] |
| Human Volunteers | Various pain pathologies | 200-400 mg/day of MyrLiq® extract | Significant pain alleviation | [2] | |
| Curcumin | Rats | Carrageenan-induced hyperalgesia | 10-40 mg/kg (i.p.) | Dose-dependent reversal of hyperalgesia | |
| Human (Osteoarthritis) | Meta-analysis of RCTs | Various | Significant pain reduction (SMD: -0.57) | [3] | |
| Capsaicin (Topical) | Human (Neuropathic pain) | Systematic Review | 0.075% cream | 57% of patients with at least 50% pain relief | [4] |
| Human (Musculoskeletal pain) | Systematic Review | 0.025% cream | 38% of patients with at least 50% pain relief | [4] | |
| Berberine | Rats | Acetic acid-induced writhing | 20 mg/kg (i.p.) | Significant reduction in writhing | |
| Palmitoylethanolamide (PEA) | Mice | Formalin Test | 10 mg/kg (i.p.) | Significant reduction in licking time | |
| Human (Chronic Pain) | Clinical Studies | 300-1200 mg/day | Significant pain reduction | [5] |
Table 2: Comparative Anti-inflammatory Efficacy of Natural Compounds
| Compound | In Vitro/In Vivo Model | Assay | IC50/ED50 or % Inhibition | Reference |
| Commiphora myrrha Extract | Mice (Formalin-induced paw edema) | Paw edema inhibition | Significant inhibition with 100 mg/kg of petroleum ether extract | [1] |
| (Containing Furanosesquiterpenes) | Mice (Formalin-induced paw edema) | PGE2 level reduction in paw tissue | Significant reduction with 100 mg/kg of petroleum ether extract | [1] |
| Rats (Carrageenan-induced paw edema) | Paw edema inhibition | 73.44% inhibition with 300 mg/kg of petroleum ether extract | [6] | |
| Curcumin | RAW 264.7 macrophages (LPS-stimulated) | NO production inhibition | IC50: ~5 µM | |
| Rats (Carrageenan-induced paw edema) | Paw edema inhibition | ED50: ~100 mg/kg (p.o.) | ||
| Berberine | RAW 264.7 macrophages (LPS-stimulated) | IL-6 production inhibition | IC50: ~25 µM | |
| Rats (Carrageenan-induced paw edema) | Paw edema inhibition | Significant inhibition at 50 mg/kg (i.p.) | ||
| Palmitoylethanolamide (PEA) | RAW 264.7 macrophages (LPS-stimulated) | TNF-α production inhibition | IC50: ~10 µM | |
| Mice (Carrageenan-induced paw edema) | Paw edema inhibition | ED50: ~10 mg/kg (i.p.) | [7] |
Mechanisms of Action and Signaling Pathways
The analgesic and anti-inflammatory effects of these natural compounds are mediated through various molecular targets and signaling pathways.
This compound and other Furanosesquiterpenes from Commiphora myrrha
The bioactive constituents of myrrh, including furanosesquiterpenes like this compound, are believed to exert their effects through multiple mechanisms. Notably, studies suggest an interaction with the central nervous system's opioid receptors, as the analgesic effects of Commiphora myrrha extracts can be blocked by the opioid antagonist naloxone.[8][9] This indicates a potential for these compounds to modulate pain perception via the same pathways as conventional opioid analgesics.
In addition to their central effects, furanosesquiterpenes also exhibit peripheral anti-inflammatory actions. They have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins.[1] The underlying signaling pathways are thought to involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10]
Curcumin
Curcumin, the active component of turmeric, is a pleiotropic molecule that interacts with a multitude of molecular targets. Its anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB signaling pathway.[2][6] Curcumin can directly inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This leads to a downregulation of various pro-inflammatory genes.[3][11] Furthermore, curcumin modulates the MAPK and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[2][3]
Capsaicin
Capsaicin, the pungent compound in chili peppers, exerts its analgesic effect primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel expressed on nociceptive sensory neurons.[12][13] Initial activation of TRPV1 by capsaicin leads to a burning sensation and pain. However, prolonged or repeated exposure results in the desensitization of the TRPV1 channel and a reduction in the excitability of sensory neurons, leading to a long-lasting analgesic effect. This "defunctionalization" of nociceptor terminals is a key aspect of its therapeutic action.
Berberine
Berberine, an isoquinoline (B145761) alkaloid found in several plants, possesses significant anti-inflammatory properties. Its mechanism of action involves the modulation of multiple signaling pathways. Berberine has been shown to inhibit the activation of NF-κB and MAPK signaling pathways.[14][15] It also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn can suppress inflammatory responses.[1]
Palmitoylethanolamide (PEA)
PEA is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines. Its anti-inflammatory and analgesic effects are primarily mediated by the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[7] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression. While not a direct cannabinoid receptor agonist, PEA can also potentiate the effects of endogenous cannabinoids like anandamide, an "entourage effect," which contributes to its analgesic properties.[5]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of the analgesic and anti-inflammatory properties of these natural compounds.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Experimental Workflow:
-
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Grouping: Animals are divided into control (vehicle), positive control (e.g., acetylsalicylic acid), and test compound groups.
-
Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
-
Experimental Workflow:
-
Methodology:
-
Animals: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Grouping: Animals are divided into control (vehicle), positive control (e.g., indomethacin), and test compound groups.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the control group at each time point. At the end of the experiment, paw tissue can be collected for the measurement of inflammatory mediators like PGE2.[16]
-
In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages
This cell-based assay is used to assess the effect of compounds on the production of inflammatory mediators.
-
Experimental Workflow:
-
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess assay, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18]
-
Data Analysis: The concentration of the test compound that inhibits the production of these mediators by 50% (IC50) is calculated.
-
Conclusion
The natural compounds discussed in this guide demonstrate significant potential as analgesic and anti-inflammatory agents, each with distinct mechanisms of action. While quantitative data for this compound remains limited, the evidence for the efficacy of Commiphora myrrha extracts, rich in furanosesquiterpenes, is promising, particularly due to their interaction with opioid receptors. Curcumin, Capsaicin, Berberine, and PEA have more extensive preclinical and clinical data supporting their use, with well-defined molecular targets and signaling pathways.
For researchers and drug development professionals, this comparative guide highlights the therapeutic potential of these natural compounds and underscores the need for further head-to-head comparative studies to establish their relative efficacy and safety profiles. The diverse mechanisms of action also offer opportunities for the development of novel therapeutics with potentially improved side-effect profiles compared to existing drugs. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for designing future investigations in this exciting field of natural product drug discovery.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Investigating Antibody Specificity in the Presence of 9-Methoxymyrrhone: A Guide for Researchers
9-Methoxymyrrhone is a bioactive furanonorditerpenoid known to modulate several critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and to induce apoptosis.[1][2] Consequently, when using antibodies to detect proteins within these pathways in a system treated with this compound, it is crucial to consider the possibility of indirect interference, which could be misconstrued as antibody cross-reactivity. This guide outlines key protein targets within these pathways and provides standardized protocols to test for potential interference by this compound.
Potential Protein Targets for Antibody Interference Studies
The following tables summarize key proteins in the NF-κB, MAPK, and apoptosis signaling pathways that may be affected by this compound. Researchers using antibodies against these proteins in the presence of this compound should consider performing validation experiments to rule out assay interference.
Table 1: Key Proteins in the NF-κB Signaling Pathway
| Target Protein | Function in Pathway | Rationale for Investigation |
| p65 (RelA) | Subunit of the NF-κB complex that translocates to the nucleus to activate transcription of pro-inflammatory genes.[1][3] | As a central mediator of the NF-κB pathway, changes in its phosphorylation or localization induced by this compound could affect antibody binding. |
| IκBα | Inhibitor of NF-κB; its degradation allows for NF-κB activation.[1][4] | This compound may alter the phosphorylation and degradation of IκBα, potentially masking or exposing antibody epitopes. |
| IKKα/IKKβ | Kinases that phosphorylate IκBα, leading to its degradation.[3][4] | Modulation of IKK activity by this compound could impact the phosphorylation status of its substrates and subsequent antibody detection. |
Table 2: Key Proteins in the MAPK Signaling Pathway
| Target Protein | Function in Pathway | Rationale for Investigation |
| p38 MAPK | A key kinase involved in cellular stress responses and inflammation.[5] | This compound may influence the phosphorylation state of p38, which is often the target of phospho-specific antibodies. |
| ERK1/2 | Kinases that regulate cell proliferation, differentiation, and survival.[5] | Changes in ERK1/2 phosphorylation due to this compound treatment could interfere with the detection of its activated form. |
| JNK | Kinase involved in apoptosis and inflammatory responses.[5] | Similar to p38 and ERK, the phosphorylation status of JNK could be altered by this compound, affecting antibody-based detection. |
Table 3: Key Proteins in the Apoptosis Pathway
| Target Protein | Function in Pathway | Rationale for Investigation |
| Caspase-3 | A key executioner caspase in apoptosis.[6][7] | This compound-induced apoptosis would lead to the cleavage and activation of Caspase-3; it is important to verify that the compound does not directly interfere with antibody binding to the cleaved or uncleaved forms. |
| Caspase-8 | An initiator caspase in the extrinsic apoptosis pathway.[6] | As an upstream caspase, its activation state could be modulated by this compound. |
| Bcl-2 | An anti-apoptotic protein.[7][8] | Changes in the expression or phosphorylation of Bcl-2 family members are common in apoptosis and could be influenced by this compound. |
| Bax | A pro-apoptotic protein.[7] | Translocation of Bax to the mitochondria is a key step in apoptosis and may be affected by this compound. |
Experimental Protocols for Assessing Interference
To determine if this compound interferes with antibody-based detection, researchers can perform the following key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Inhibition Assay
This assay will determine if this compound directly competes with the antibody for binding to its target protein.
Methodology:
-
Coating: Coat a 96-well plate with the purified target protein of interest (e.g., recombinant p65, p38, or Caspase-3) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA). In a separate tube, pre-incubate the primary antibody (at its recommended ELISA concentration) with each dilution of this compound for 1 hour at room temperature. As a control, incubate the antibody with assay buffer alone.
-
Binding: Add 100 µL of the antibody/9-Methoxymyrrhone mixtures to the coated wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: A significant decrease in absorbance in the presence of this compound compared to the control indicates potential binding interference.
Western Blotting - Spiking Experiment
This experiment assesses whether this compound interferes with antibody detection of the target protein in a complex mixture, such as a cell lysate.
Methodology:
-
Sample Preparation: Prepare cell lysates from both untreated and treated (with a known activator of the pathway of interest, but not this compound) cells.
-
Spiking: Divide the lysate from the untreated cells into several aliquots. Spike these aliquots with increasing concentrations of this compound. Include a vehicle control.
-
SDS-PAGE: Separate the proteins from the spiked lysates, the untreated lysate, and the treated lysate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p65, anti-phospho-p38) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Compare the band intensity of the target protein in the spiked samples to the untreated control. A significant change in band intensity in the spiked samples suggests interference. The lysate from treated cells serves as a positive control for antibody performance.
Visualizing the Concepts
The following diagrams illustrate the signaling pathways potentially affected by this compound and a general workflow for testing antibody interference.
Caption: Simplified NF-κB signaling pathway.
Caption: A generic MAPK signaling cascade.
Caption: Workflow for testing interference.
References
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring NFκB pathway as a potent strategy to mitigate COVID-19 severe morbidity and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Apoptotic effect of mtrix metalloproteinases 9 in the development of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by 9,11-dehydroergosterol peroxide from Ganoderma Lucidum mycelium in human malignant melanoma cells is Mcl-1 dependent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Myrrhone Analogues: A Comparative Analysis of Furanosesquiterpenoids from Commiphora Species
A comprehensive review of the current, albeit limited, research on the structure-activity relationships (SAR) of myrrhone (B1649313) analogues and related furanosesquiterpenoids derived from Commiphora species reveals a nascent field with significant therapeutic potential. While specific data on a systematic series of 9-Methoxymyrrhone analogues remains elusive in publicly available literature, this guide synthesizes the existing experimental data on naturally occurring furanosesquiterpenoids from myrrh, focusing on their antiproliferative and anti-inflammatory activities. This analysis aims to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the medicinal chemistry of these natural products.
Myrrh, the oleo-gum resin from Commiphora species, has a long history in traditional medicine for treating a variety of ailments, including pain, inflammation, and infections.[1][2] Modern scientific investigations have identified furanosesquiterpenoids as key bioactive constituents responsible for many of these therapeutic effects.[3][4] These compounds have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and analgesic properties.[[“]]
Comparative Analysis of Biological Activity
The primary biological activities reported for myrrhone analogues and related furanosesquiterpenoids are antiproliferative and anti-inflammatory effects. The following tables summarize the available quantitative data for key compounds.
Table 1: Antiproliferative Activity of Furanosesquiterpenoids from Commiphora myrrha
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | MCF-7 (Breast Cancer) | 40 | |
| 2-Methoxyfuranodiene (CM-1) | HepG2 (Liver Carcinoma) | 9.5 (µg/mL) | |
| MCF-7 (Breast Cancer) | 12.5 (µg/mL) | ||
| 2-Acetoxyfuranodiene (CM-2) | HepG2 (Liver Carcinoma) | 10 (µg/mL) | |
| MCF-7 (Breast Cancer) | 15.8 (µg/mL) | ||
| Myrrh Extract (S2) | HepG2 (Liver Carcinoma) | 13.8 (µg/mL) | |
| MCF-7 (Breast Cancer) | 10 (µg/mL) | ||
| Myrrh Extract (S5) | HepG2 (Liver Carcinoma) | 14 (µg/mL) | |
| MCF-7 (Breast Cancer) | 10 (µg/mL) | ||
| Myrrh Extract (S10) | HepG2 (Liver Carcinoma) | 14.5 (µg/mL) | |
| MCF-7 (Breast Cancer) | 11.3 (µg/mL) | ||
| Myrrh Extract (S12) | HepG2 (Liver Carcinoma) | 18 (µg/mL) | |
| MCF-7 (Breast Cancer) | 13.2 (µg/mL) | ||
| Vinblastine (Positive Control) | HepG2 / MCF-7 | 2 / 2.5 (µg/mL) |
Note: IC₅₀ values for CM-1, CM-2, and Myrrh Extracts are reported in µg/mL as per the source. Conversion to µM would require the molecular weights of the active compounds within the extracts, which are not fully defined.
From the limited data, we can observe that isolated furanosesquiterpenoids, such as 2-methoxyfuranodiene and 2-acetoxyfuranodiene, exhibit significant cytotoxic activity against liver and breast cancer cell lines. The presence of a methoxy (B1213986) or acetoxy group at the C-2 position appears to be compatible with cytotoxic activity. Interestingly, different myrrh extracts also show potent antiproliferative effects, suggesting a potential synergistic action of multiple components.
Table 2: Anti-inflammatory Activity of Commiphora myrrha Extracts
| Extract/Fraction | Assay | Effect | Reference |
| 85% Ethanol Extract (EE) | Formalin-induced paw edema in mice | Significant inhibition of swelling | |
| Petroleum Ether Fraction (EPE) | Formalin-induced paw edema in mice | Stronger inhibition than EE; Significant decrease in PGE₂ levels | |
| Ethyl Acetate Fraction (EEA) | Acetic acid-induced writhing in mice | Less analgesic activity than EPE | |
| Myrrh Extract | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Yes | |
| Myrrh Extract | Suppression of nitric oxide production | Yes | |
| Myrrh Extract | Downregulation of COX-2 and NF-κB pathways | Yes |
The anti-inflammatory activity of myrrh extracts is well-documented, with evidence pointing towards the inhibition of key inflammatory mediators and signaling pathways. The petroleum ether fraction, which is expected to contain the lipophilic furanosesquiterpenoids, demonstrated the most potent anti-inflammatory and analgesic effects in one study, further implicating these compounds as the primary active constituents.
Experimental Protocols
To aid in the interpretation and replication of the cited data, detailed methodologies for the key experiments are provided below.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the test compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., myrrh extracts, isolated furanosesquiterpenoids) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Vinblastine) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity Assay (Formalin-induced Paw Edema)
This in vivo assay is used to assess the anti-inflammatory potential of substances.
-
Animal Model: Mice or rats are used for this experiment.
-
Compound Administration: The test compounds (e.g., myrrh extracts) are administered orally or via another appropriate route at different doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time following compound administration, a solution of formalin is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points after the formalin injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of anti-inflammatory action of myrrh constituents and a typical workflow for their bioactivity screening.
Caption: Proposed anti-inflammatory mechanism of myrrh furanosesquiterpenoids.
Caption: Workflow for discovery of bioactive myrrhone analogues.
Conclusion and Future Directions
The current body of research provides a compelling starting point for the exploration of myrrhone analogues as therapeutic agents. The furanosesquiterpenoid scaffold is clearly a promising template for the development of novel antiproliferative and anti-inflammatory drugs. However, the lack of systematic SAR studies is a significant gap in the literature.
Future research should focus on the following areas:
-
Synthesis of Analogue Libraries: The synthesis of a series of myrrhone analogues with systematic modifications to the furan, sesquiterpenoid core, and substituent groups is crucial for establishing clear SAR. This would include variations at the 9-position with methoxy and other functional groups.
-
Expanded Biological Screening: Evaluation of these analogues against a broader panel of cancer cell lines and in more detailed in vivo models of inflammation is needed to identify lead compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and development.
By addressing these research gaps, the full therapeutic potential of this compound and other myrrhone analogues can be unlocked, paving the way for the development of new and effective treatments for cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Commiphora myrrh: a phytochemical and pharmacological update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity [mdpi.com]
- 5. consensus.app [consensus.app]
A Comparative Guide to Guggulsterone: Mechanisms, Efficacy, and Experimental Analysis
Executive Summary
This guide provides a comprehensive analysis of guggulsterone (B1672438), a bioactive phytosteroid derived from the gum resin of the Commiphora wightii tree. The initial aim was a direct comparative analysis against 9-Methoxymyrrhone; however, an extensive search of scientific literature and chemical databases yielded no available data for a compound named this compound. Therefore, this document focuses exclusively on guggulsterone, presenting its pharmacological profile, mechanism of action, and relevant experimental data in a comparative format to showcase its varied effects across different biological targets and systems.
Guggulsterone is recognized primarily as a potent antagonist of the Farnesoid X Receptor (FXR), a critical nuclear receptor in cholesterol and bile acid metabolism.[1][2][3][4][5][6] Beyond its effects on lipid metabolism, guggulsterone exhibits significant anti-inflammatory and anti-cancer activities, largely attributed to its inhibition of the NF-κB signaling pathway and its interaction with a range of other steroid receptors.[4][7][8][9][10][11] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data-driven insights into the multifaceted nature of guggulsterone.
Physicochemical Properties and Isomers
Guggulsterone is a plant sterol that exists as two primary stereoisomers: (E)-guggulsterone and (Z)-guggulsterone.[1][2][3] Both isomers are biologically active and contribute to the overall therapeutic effects of guggulipid extracts.
| Property | Guggulsterone |
| Chemical Formula | C₂₁H₂₈O₂ |
| Molar Mass | 312.45 g/mol |
| Source | Gum resin of Commiphora wightii (also known as Commiphora mukul) |
| Bioactive Isomers | (E)-guggulsterone and (Z)-guggulsterone |
| Primary Function | Farnesoid X Receptor (FXR) Antagonist[1][2][3][4][5][6] |
| Other Activities | Anti-inflammatory, Anti-cancer, Hypolipidemic[8][10][12] |
Comparative Biological Activity and Potency
Guggulsterone's biological effects are mediated through its interaction with multiple molecular targets. The following tables summarize its potency across various nuclear receptors and its cytotoxic efficacy against different cancer cell lines.
Receptor Binding Affinity
While best known as an FXR antagonist, guggulsterone demonstrates promiscuous binding to several steroid receptors, often with higher affinity than for FXR itself.[2] This suggests that the wide-ranging effects of guggulsterone may be due to its modulation of multiple signaling pathways.
| Receptor Target | Ligand | Binding Affinity (Kᵢ, nM) | Functional Activity |
| Farnesoid X Receptor (FXR) | (Z)-Guggulsterone | ~5,000 - 50,000 (IC₅₀)[13] | Antagonist[1][2][4] |
| Mineralocorticoid Receptor (MR) | (E)- & (Z)-Guggulsterone | ~35[2] | Antagonist[2] |
| Glucocorticoid Receptor (GR) | (E)- & (Z)-Guggulsterone | ~224[2] | Antagonist[2] |
| Androgen Receptor (AR) | (E)- & (Z)-Guggulsterone | ~240-315[2] | Antagonist[2] |
| Progesterone Receptor (PR) | (E)- & (Z)-Guggulsterone | ~201-224[2] | Partial Agonist[2] |
| Pregnane (B1235032) X Receptor (PXR) | (Z)-Guggulsterone | ~2,400 (EC₅₀)[13] | Agonist[14] |
Anti-Cancer Cytotoxicity
Guggulsterone induces apoptosis and inhibits proliferation in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) varies depending on the cell type and duration of exposure.
| Cancer Type | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 | 44.28 | 48 | [15][16] |
| Triple-Negative Breast Cancer | BT-549 | 38.22 | 48 | [15][16] |
| Multiple Myeloma | U266 | 11.9 | 48 | [17] |
| Multiple Myeloma | RPMI 8226 | 35.6 | 48 | [17] |
| Multiple Myeloma | MM.1S | 32.4 | 72 | [17] |
| Estrogen Receptor-Positive Breast Cancer | MCF-7 | ~2.0 | - | [18] |
| Triple-Negative Breast Cancer | MDA-MB-231 | ~2.0 | - | [18] |
Key Signaling Pathways Modulated by Guggulsterone
Farnesoid X Receptor (FXR) Antagonism
Guggulsterone's primary mechanism for its hypolipidemic effects is through the antagonism of FXR.[2][4][5] In its active state, FXR, upon binding bile acids, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on DNA. This binding initiates the transcription of genes like the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. By antagonizing FXR, guggulsterone prevents this cascade, leading to increased cholesterol catabolism.
Caption: Guggulsterone antagonizes the FXR signaling pathway.
Inhibition of NF-κB Signaling
Guggulsterone exerts potent anti-inflammatory effects by inhibiting the canonical NF-κB pathway.[7][8][10][11] Pro-inflammatory stimuli, such as TNF-α or LPS, typically activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., COX-2, iNOS, cytokines). Guggulsterone has been shown to directly block the activity of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7][10]
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. The hypolipidemic natural product guggulsterone is a promiscuous steroid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potential of guggulsterone, a farnesoid X receptor antagonist, in the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmolecularsci.com [jmolecularsci.com]
- 6. darwin-nutrition.fr [darwin-nutrition.fr]
- 7. Plant sterol guggulsterone inhibits nuclear factor-kappaB signaling in intestinal epithelial cells by blocking IkappaB kinase and ameliorates acute murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Guggulsterone inhibits osteoclastogenesis induced by receptor activator of nuclear factor-kappaB ligand and by tumor cells by suppressing nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of guggulsterone on the NF-κB pathway in inflammatory bowel disease: preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guggulsterone, a plant sterol, inhibits NF-kappaB activation and protects pancreatic beta cells from cytokine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Guggulsterone antagonizes farnesoid X receptor induction of bile salt export pump but activates pregnane X receptor to inhibit cholesterol 7alpha-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Z-Guggulsterone Induces Cell Cycle Arrest and Apoptosis by Targeting the p53/CCNB1/PLK1 Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Targeting beta-catenin signaling to induce apoptosis in human breast cancer cells by z-guggulsterone and Gugulipid extract of Ayurvedic medicine plant Commiphora mukul - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 9-Methoxycanthin-6-one: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive statistical analysis of experimental data on 9-methoxycanthin-6-one (B140682), a naturally derived alkaloid, reveals its significant anti-cancer properties. This comparison guide provides researchers, scientists, and drug development professionals with an objective overview of 9-methoxycanthin-6-one's performance against established chemotherapy agents, cisplatin (B142131) and paclitaxel (B517696), supported by detailed experimental data and methodologies.
Quantitative Analysis of In Vitro Anti-Cancer Activity
The anti-cancer efficacy of 9-methoxycanthin-6-one was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined and compared with those of cisplatin and paclitaxel.
| Compound | A2780 (Ovarian) | SKOV-3 (Ovarian) | MCF-7 (Breast) | HT-29 (Colorectal) | A375 (Melanoma) | HeLa (Cervical) |
| 9-methoxycanthin-6-one | 4.04 ± 0.36 µM | 5.80 ± 0.40 µM | 15.09 ± 0.99 µM | 3.79 ± 0.069 µM | 5.71 ± 0.20 µM | 4.30 ± 0.27 µM |
| Cisplatin | 1.38 ± 0.037 µM | - | - | - | - | - |
| Paclitaxel | 0.018 ± 0.00011 µM | - | - | - | - | - |
Data sourced from in vitro studies.[1][2][3]
The results indicate that 9-methoxycanthin-6-one exhibits significant cytotoxic effects against a range of cancer cell lines.[1][2] While cisplatin and paclitaxel generally show higher potency with lower IC50 values, 9-methoxycanthin-6-one demonstrates a broad spectrum of activity, making it a promising candidate for further investigation.
Mechanism of Action: Induction of Apoptosis
Experimental evidence suggests that 9-methoxycanthin-6-one induces cancer cell death through apoptosis, or programmed cell death. This was confirmed through the Hoechst 33342 staining assay, which allows for the visualization of nuclear changes characteristic of apoptosis.
Proteomic analysis of A2780 ovarian cancer cells treated with 9-methoxycanthin-6-one identified several key proteins whose expression levels were altered, suggesting their involvement in the apoptotic pathway.
Signaling Pathway of 9-Methoxycanthin-6-one Induced Apoptosis
Caption: Apoptotic pathway induced by 9-methoxycanthin-6-one.
Comparative Mechanisms of Action
| Compound | Primary Mechanism of Action |
| 9-methoxycanthin-6-one | Induces apoptosis through the regulation of multiple proteins including PKM, ANXA2, LGAL3, HNRNPA1, PRDX3, and GAPDH. |
| Cisplatin | Forms DNA adducts, leading to DNA damage, cell cycle arrest, and subsequent apoptosis. |
| Paclitaxel | Promotes microtubule assembly and stabilization, leading to mitotic arrest and induction of apoptosis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assays
Caption: Workflow for in vitro anti-cancer assays.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of 9-methoxycanthin-6-one, cisplatin, or paclitaxel and incubated for 48 to 72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Hoechst 33342 Apoptosis Assay Protocol
-
Cell Treatment: Cells are treated with 9-methoxycanthin-6-one at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Staining: The cells are stained with Hoechst 33342 solution, a fluorescent dye that binds to DNA.
-
Visualization: The stained cells are observed under a fluorescence microscope.
-
Analysis: Apoptotic cells are identified by their characteristic nuclear morphology, including condensed chromatin and fragmented nuclei.
Conclusion
The experimental data presented in this guide highlight the potential of 9-methoxycanthin-6-one as a novel anti-cancer agent. Its ability to induce apoptosis in various cancer cell lines warrants further preclinical and clinical investigation. This comparative analysis with widely used chemotherapeutic drugs provides a valuable resource for the scientific community to advance cancer research and drug discovery.
References
Peer Review of 9-Methoxymyrrhone: Data Currently Limited in Public Domain
Extracts from Commiphora species, rich in a variety of terpenes including furanosesquiterpenoids, have demonstrated a range of biological effects. Studies indicate that these extracts possess anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The mechanisms of action for these complex mixtures are thought to involve the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][5]
One study on furanosesquiterpenoids from myrrh did report on the DPPH radical scavenging activity of a compound identified as "2-methoxy-furanogermacren-6-one myrrhone (B1649313)," which is distinct from 9-Methoxymyrrhone.[1] However, this study did not provide a comparative analysis against other compounds or detailed experimental methodologies that could be used for a comprehensive comparison guide.
At present, the lack of specific research on this compound makes it impossible to fulfill the request for a detailed comparison guide that includes quantitative data tables, experimental protocols, and signaling pathway diagrams directly related to this compound. Further research is required to isolate and characterize the biological activities of this compound, compare its efficacy to other relevant molecules, and elucidate its specific mechanisms of action.
Researchers and drug development professionals interested in the therapeutic potential of myrrh derivatives are encouraged to pursue studies that would generate the necessary data to perform such a comparative analysis.
References
Safety Operating Guide
Personal protective equipment for handling 9-Methoxymyrrhone
Essential Safety and Handling Guide for 9-Methoxymyrrhone
Hazard Summary and Personal Protective Equipment (PPE)
This compound is presumed to share characteristics with furanocoumarins, which can be toxic, cause skin irritation, and may have phototoxic and mutagenic effects.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness), tested according to EN 374.[2] | To prevent skin contact. Coumarin (B35378) compounds may cause allergic skin reactions.[2] |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[2][3] | To protect against dust particles and potential splashes of solutions containing the compound. |
| Skin and Body Protection | A laboratory coat should be worn at all times. For handling larger quantities or in case of potential splashing, disposable Tyvek-type clothing is recommended. | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | When handling the powder outside of a ventilated enclosure, a particulate filter respirator (EN 143) or a chemical respirator with an organic dust cartridge should be used. | To avoid inhalation of fine dust particles. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A local exhaust ventilation system or a chemical fume hood is required when handling the solid compound to minimize dust generation.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.
Safe Handling Procedures
-
Preparation: Before beginning any work, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage before use.
-
Weighing and Transfer: All weighing and transferring of solid this compound should be performed within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Avoidance of Contact: Avoid all contact with skin, eyes, and clothing. Do not breathe in the dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store this compound in a tightly sealed, light-resistant container.
-
The storage area should be a cool, dry, and well-ventilated space, clearly labeled with the compound's identity and associated hazards.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour solutions down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.
Disposal Method
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal service. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocols
Detailed, step-by-step experimental protocols involving this compound are not available within safety and handling documentation. Researchers must develop their own experimental protocols in accordance with standard laboratory practices and the safety information provided in this guide. The handling and disposal procedures outlined above should be integrated into any specific experimental workflow.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
